PD 144418
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H22N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C18H22N2O/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15/h5-9,12H,3-4,10-11,13H2,1-2H3 |
InChI Key |
FOQRKFCLRMMKAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C |
Synonyms |
1-propyl-5-(3-p-tolylisoxazol-5-yl)-1,2,3,6-tetrahydropyridine PD 144418 PD-144418 PD144418 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PD 144418
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 144418 is a potent and highly selective sigma-1 (σ1) receptor antagonist that has become an invaluable tool in neuropharmacological research. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling consequences, and functional outcomes. Through a comprehensive review of existing literature, this document provides detailed experimental protocols, quantitative pharmacological data, and visual representations of key pathways to facilitate a deeper understanding of this important research compound.
Primary Mechanism of Action: Selective Sigma-1 Receptor Antagonism
The principal mechanism of action of this compound is its high-affinity binding to and subsequent blockade of the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that modulates a variety of cellular functions, including ion channel activity, neurotransmitter release, and cellular stress responses. This compound exhibits remarkable selectivity for the σ1 receptor over the sigma-2 (σ2) receptor subtype and a wide range of other neurotransmitter receptors, ion channels, and enzymes, making it a precise tool for elucidating the physiological and pathophysiological roles of the σ1 receptor.[1]
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high binding affinity and selectivity for the σ1 receptor. The following tables summarize the key quantitative data from radioligand binding assays.
Table 1: Binding Affinity of this compound for Sigma Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Sigma-1 (σ1) | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 0.08 | [1] |
| Sigma-2 (σ2) | [3H]DTG | Neuroblastoma x Glioma Cells | 1377 | [1] |
Table 2: Selectivity Profile of this compound
| Parameter | Value | Reference |
| Selectivity Ratio (Ki σ2 / Ki σ1) | ~17,000-fold | [1] |
| Affinity for other receptors (dopaminergic, adrenergic, muscarinic) | Lacks significant affinity | [1] |
Downstream Signaling Pathways
As a σ1 receptor antagonist, this compound influences several downstream signaling pathways, primarily through the modulation of ion channels and its interaction with the NMDA receptor complex.
Modulation of NMDA Receptor Function
A key consequence of σ1 receptor antagonism by this compound is the modulation of N-methyl-D-aspartate (NMDA) receptor function. The σ1 receptor is known to interact with the GluN1 subunit of the NMDA receptor and can enhance its function. By blocking the σ1 receptor, this compound can attenuate NMDA receptor-mediated signaling. One of the well-documented effects is the reversal of NMDA-induced increases in cyclic guanosine monophosphate (cGMP) in cerebellar slices. This effect is mediated through the nitric oxide (NO) signaling pathway, where NMDA receptor activation leads to calcium influx, activation of neuronal nitric oxide synthase (nNOS), and subsequent production of NO, which then stimulates soluble guanylate cyclase to produce cGMP.
Regulation of Ion Channels
The σ1 receptor acts as a molecular chaperone and directly interacts with and modulates the function of various ion channels. By antagonizing the σ1 receptor, this compound can indirectly influence the activity of these channels. The σ1 receptor has been shown to regulate:
-
Voltage-gated potassium (K+) channels: The σ1 receptor can form complexes with Kv channels, regulating their function and abundance in the plasma membrane.
-
Voltage-gated sodium (Na+) channels: Sigma-1 receptor ligands can modulate Nav channel activity.
-
Voltage-gated calcium (Ca2+) channels: The σ1 receptor is involved in regulating Cav channel function.
-
Acid-sensing ion channels (ASICs): Specifically, the σ1 receptor can inhibit ASIC1a-mediated membrane currents and subsequent intracellular Ca2+ accumulation.
Experimental Protocols
Sigma-1 Receptor Binding Assay using 3H-Pentazocine
This protocol is adapted from standard radioligand binding assay procedures to determine the binding affinity of a compound for the σ1 receptor.
Materials:
-
Guinea pig brain membrane preparation
-
--INVALID-LINK---Pentazocine (radioligand)
-
Unlabeled (+)-Pentazocine (for determining non-specific binding)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.4 mg/mL.
-
Assay Setup: In a 96-well plate or individual tubes, prepare the following for a final volume of 100 µL:
-
Total Binding: 80 µL of membrane preparation, 10 µL of --INVALID-LINK---pentazocine (at a concentration near its Kd), and 10 µL of assay buffer.
-
Non-specific Binding: 80 µL of membrane preparation, 10 µL of --INVALID-LINK---pentazocine, and 10 µL of a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM).
-
Competition Binding: 80 µL of membrane preparation, 10 µL of --INVALID-LINK---pentazocine, and 10 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the reactions at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
NMDA-Induced cGMP Assay in Rat Cerebellar Slices
This protocol outlines a method to measure the effect of this compound on NMDA-stimulated cGMP production.
Materials:
-
Rat cerebellum
-
Krebs-Ringer bicarbonate buffer (gassed with 95% O2/5% CO2)
-
N-Methyl-D-aspartate (NMDA)
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Reagents for cGMP radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA)
-
Tissue chopper
Procedure:
-
Slice Preparation: Rapidly dissect the cerebellum from a rat and prepare 400 µm thick sagittal slices using a tissue chopper.
-
Pre-incubation: Pre-incubate the slices in gassed Krebs-Ringer buffer at 37°C for a period to allow for equilibration (e.g., 60 minutes), changing the buffer periodically.
-
Drug Treatment:
-
Transfer slices to fresh buffer containing a phosphodiesterase inhibitor (to prevent cGMP degradation) and the desired concentration of this compound or vehicle. Incubate for a specified time (e.g., 15 minutes).
-
-
NMDA Stimulation: Add NMDA to the incubation medium to a final desired concentration and incubate for a short period (e.g., 2-5 minutes).
-
Termination and Extraction: Terminate the reaction by rapidly transferring the slices to a tube containing an extraction solution (e.g., ice-cold 6% trichloroacetic acid). Homogenize the slices.
-
cGMP Quantification: Centrifuge the homogenate and collect the supernatant. The concentration of cGMP in the supernatant can be measured using a commercially available cGMP RIA or ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express cGMP levels as pmol/mg protein. Compare the cGMP levels in NMDA-stimulated slices in the presence and absence of this compound to determine its inhibitory effect.
Experimental Workflow Example: Operant Conditioning
This compound has been used in behavioral pharmacology to investigate the role of the σ1 receptor in motivation and reward. The following diagram illustrates a typical experimental workflow for an operant conditioning study.
References
An In-depth Technical Guide to PD 144418: A Potent and Selective Sigma-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 is a highly potent and selective antagonist for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1] Its remarkable affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and signaling pathway diagrams to support further research and drug development efforts.
Chemical Structure and Properties
This compound, with the IUPAC name 1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine, is a synthetic organic compound.[2] Its core structure features a tetrahydropyridine ring linked to a p-tolyl-substituted isoxazole moiety.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine |
| Chemical Formula | C₁₈H₂₂N₂O |
| Molar Mass | 282.387 g/mol [2] |
| CAS Number | 154130-99-1[2] |
| SMILES | CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C[2] |
| InChI | InChI=1S/C18H22N2O/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15/h5-9,12H,3-4,10-11,13H2,1-2H3 |
Physicochemical Properties
Detailed experimental data on the solubility and stability of this compound are not extensively reported in the available literature. For experimental purposes, it is often supplied as this compound oxalate, which is soluble in DMSO. Researchers should determine the solubility in their specific experimental buffers and assess its stability under their assay conditions.
Biological Activity and Mechanism of Action
This compound is a high-affinity antagonist of the sigma-1 receptor. Its primary mechanism of action is to bind to the sigma-1 receptor and inhibit its function. This has been shown to modulate a variety of downstream signaling pathways, most notably those involving the N-methyl-D-aspartate (NMDA) receptor.
Receptor Binding Affinity and Selectivity
This compound exhibits exceptional affinity for the sigma-1 receptor and remarkable selectivity over the sigma-2 (σ₂) receptor. This high selectivity makes it an invaluable tool for distinguishing the specific roles of the sigma-1 receptor.
| Receptor | Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |
| Sigma-1 (σ₁) | 0.08 ± 0.01 | \multirow{2}{*}{17,212-fold} | |
| Sigma-2 (σ₂) | 1377 |
Kᵢ represents the inhibition constant, a measure of the affinity of a ligand for a receptor.
Mechanism of Action: Modulation of NMDA Receptor Signaling
The sigma-1 receptor is known to modulate the function of the NMDA receptor, a key player in excitatory neurotransmission. As an antagonist, this compound has been shown to reverse the NMDA-induced increase in cyclic guanosine monophosphate (cGMP) in rat cerebellar slices. This suggests that this compound, by inhibiting the sigma-1 receptor, can attenuate the downstream signaling cascade initiated by NMDA receptor activation.
Experimental Protocols
The following section outlines a detailed methodology for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound, such as this compound, for the sigma-1 receptor. This protocol is based on the methods described in the foundational study by Akunne et al. (1997) and general principles of receptor binding assays.
Competitive Radioligand Binding Assay for Sigma-1 Receptor
This experiment measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the sigma-1 receptor.
Materials:
-
Membrane Preparation: Whole guinea pig brain membranes (a rich source of sigma-1 receptors).
-
Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol or another high-affinity sigma-1 ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize whole guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 100-200 µ g/assay tube).
-
Assay Setup: In a series of test tubes, add the following components in order:
-
Assay Buffer
-
Increasing concentrations of the test compound (this compound).
-
A fixed concentration of the radioligand, --INVALID-LINK---Pentazocine (typically at or near its Kₔ value).
-
Membrane preparation.
-
-
Controls:
-
Total Binding: Tubes containing only assay buffer, radioligand, and membranes.
-
Non-specific Binding: Tubes containing assay buffer, radioligand, membranes, and a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol).
-
-
Incubation: Incubate the tubes at 25°C for 120 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
-
In Vivo and In Vitro Effects
This compound has been utilized in a range of in vitro and in vivo studies to probe the function of the sigma-1 receptor.
-
In Vitro: As previously mentioned, this compound reverses the NMDA-induced increase in cGMP in rat cerebellar slices. It has also been shown to lack significant affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors, highlighting its specificity.
-
In Vivo: In animal models, this compound has demonstrated potential antipsychotic-like properties by antagonizing mescaline-induced scratching behavior in mice at doses that do not affect spontaneous motor activity. However, in the models tested, it did not show anxiolytic or antidepressant effects.
Conclusion
This compound is an indispensable research tool for scientists investigating the sigma-1 receptor. Its high potency and selectivity allow for the precise interrogation of sigma-1 receptor function in various biological systems. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the sigma-1 receptor in a range of disorders, including neuropsychiatric and neurodegenerative diseases. As our understanding of the complex roles of the sigma-1 receptor continues to evolve, the utility of selective antagonists like this compound will undoubtedly remain paramount.
References
PD 144418: A Technical Guide to its High Selectivity for the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective sigma-1 receptor ligand, PD 144418. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive resource on its binding profile, the methodologies used for its characterization, and the relevant signaling pathways of its target receptors.
Core Focus: Selectivity of this compound
This compound is a highly potent and selective ligand for the sigma-1 receptor, demonstrating significantly lower affinity for the sigma-2 receptor subtype. This selectivity is crucial for its use as a pharmacological tool to investigate the specific roles of the sigma-1 receptor in various physiological and pathological processes.
Quantitative Data Presentation
The binding affinity of this compound for both sigma-1 and sigma-2 receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below, highlighting the compound's remarkable selectivity.
| Receptor Subtype | Ligand | K_i_ (nM) | Selectivity (Sigma-2 K_i_ / Sigma-1 K_i_) |
| Sigma-1 | This compound | 0.08 | \multirow{2}{*}{17212.5} |
| Sigma-2 | This compound | 1377 |
Data sourced from a study by Meert et al. (1995).
Experimental Protocols
The determination of the binding affinities of this compound for sigma-1 and sigma-2 receptors is achieved through competitive radioligand binding assays. The following is a detailed methodology representative of the key experiments cited in the characterization of this compound.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol outlines the steps for determining the binding affinity of a test compound, such as this compound, for sigma-1 and sigma-2 receptors using a competitive binding assay.
Materials:
-
Radioligands:
-
For Sigma-1: --INVALID-LINK---pentazocine
-
For Sigma-2: [³H]-1,3-di-O-tolylguanidine ([³H]DTG)
-
-
Membrane Preparations:
-
For Sigma-1: Whole guinea pig brain membranes
-
For Sigma-2: Neuroblastoma x glioma cell (e.g., NG-108) membranes
-
-
Masking Agent (for Sigma-2 assay): (+)-pentazocine (unlabeled)
-
Test Compound: this compound
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester
-
Scintillation Counter and Scintillation Fluid
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Procedure:
-
Membrane Preparation: Homogenize the appropriate tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
For the sigma-1 assay, use --INVALID-LINK---pentazocine as the radioligand.
-
For the sigma-2 assay, use [³H]DTG as the radioligand and include a saturating concentration of unlabeled (+)-pentazocine to block the binding of [³H]DTG to sigma-1 receptors.
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing unlabeled ligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
The distinct signaling mechanisms of sigma-1 and sigma-2 receptors underscore the importance of selective ligands like this compound for targeted therapeutic interventions.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in regulating cellular stress responses and calcium signaling.
Caption: Sigma-1 Receptor Signaling Pathway.
Upon ligand binding, the sigma-1 receptor dissociates from its binding partner BiP and can then interact with various client proteins, including the IP3 receptor. This interaction stabilizes the IP3 receptor and modulates calcium flux from the ER to the mitochondria, thereby influencing cellular bioenergetics and survival pathways.
Sigma-2 Receptor Signaling
The sigma-2 receptor, now identified as TMEM97, is also an intracellular protein. It is implicated in cell proliferation, lipid metabolism, and neuronal signaling.
Caption: Sigma-2 Receptor Signaling Overview.
Sigma-2 receptor ligands can influence cellular processes such as cholesterol transport and calcium signaling. The sigma-2 receptor often forms a complex with the progesterone receptor membrane component 1 (PGRMC1) to carry out its functions. Its overexpression in proliferating cells, including tumors, has made it a target for cancer diagnostics and therapeutics.
Conclusion
This compound stands out as a critical tool for the specific investigation of sigma-1 receptor function. Its high selectivity, as demonstrated by quantitative binding data, allows for the precise dissection of sigma-1 mediated signaling pathways without the confounding effects of sigma-2 receptor modulation. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings. The distinct signaling cascades of the sigma-1 and sigma-2 receptors, visualized in the provided diagrams, further emphasize the necessity of selective pharmacological agents in advancing our understanding of these enigmatic proteins and their therapeutic potential. While the synthesis of this compound is not detailed in this guide, its well-characterized selectivity profile makes it an invaluable asset for the scientific community.
Foundational Research on PD 144418: A Selective Sigma-1 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PD 144418 has emerged as a potent and highly selective antagonist for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in a myriad of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the foundational research on this compound, consolidating key quantitative data, detailing essential experimental protocols, and visualizing associated signaling pathways and workflows. The exceptional affinity and selectivity of this compound for the σ₁ receptor over its σ₂ counterpart and other neurotransmitter receptors make it an invaluable tool for elucidating the physiological and pathophysiological roles of σ₁ receptors and a promising scaffold for the development of novel therapeutics.
Introduction
The sigma-1 (σ₁) receptor is a non-opioid intracellular receptor primarily located at the mitochondria-associated endoplasmic reticulum membrane, where it acts as a molecular chaperone.[1] Its involvement in cellular processes such as calcium signaling, ion channel modulation, and neuronal plasticity has positioned it as a critical target for drug discovery in areas including neurodegenerative diseases, pain, and addiction.[2][3] this compound is a small molecule that has been instrumental in characterizing the functions of the σ₁ receptor due to its high binding affinity and remarkable selectivity.[4] This document serves as a technical resource for scientists, summarizing the core pharmacological data of this compound and providing detailed methodologies for its in vitro and in vivo characterization.
Quantitative Pharmacological Data
The pharmacological profile of this compound is defined by its high affinity for the σ₁ receptor and substantial selectivity over the σ₂ receptor and a panel of other receptors. This selectivity is crucial for its utility as a specific pharmacological probe.
| Parameter | Value | Receptor/Site | Tissue Source | Radioligand | Reference |
| Ki | 0.08 nM | Sigma-1 (σ₁) | Guinea Pig Brain Membranes | --INVALID-LINK---pentazocine | [4] |
| Ki | 1377 nM | Sigma-2 (σ₂) | Neuroblastoma x Glioma Cells | [³H]1,3,di-O-tolylguanidine (DTG) | |
| Selectivity | ~17,000-fold | σ₁ vs. σ₂ | - | - | |
| Affinity | Lacks significant affinity | Dopaminergic, Adrenergic, Muscarinic, and other receptors | - | - |
Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the equilibrium dissociation constants (Ki) of this compound for sigma-1 and sigma-2 receptors, highlighting its high selectivity.
Key Experiments and Detailed Protocols
The characterization of this compound as a σ₁ receptor antagonist has been established through a series of key in vitro and in vivo experiments. Detailed protocols for these foundational assays are provided below.
In Vitro Characterization
This competitive binding assay determines the affinity of a test compound (e.g., this compound) for the σ₁ receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol:
-
Tissue Preparation: Homogenize guinea pig brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.
-
Assay Components:
-
Membrane homogenate (containing σ₁ receptors)
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ₁ ligand)
-
Test compound: this compound at various concentrations
-
Non-specific binding control: A high concentration of a non-radiolabeled σ₁ ligand (e.g., haloperidol)
-
-
Incubation: Incubate the assay components at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
This assay assesses the functional antagonist activity of this compound by measuring its ability to inhibit the increase in cyclic guanosine monophosphate (cGMP) induced by N-methyl-D-aspartate (NMDA) receptor activation, a process modulated by σ₁ receptors.
Experimental Protocol:
-
Tissue Preparation: Prepare acute cerebellar slices from rats and maintain them in an oxygenated artificial cerebrospinal fluid (aCSF) solution.
-
Pre-incubation: Pre-incubate the cerebellar slices with various concentrations of this compound or vehicle control.
-
Stimulation: Stimulate the slices with NMDA to induce an increase in cGMP levels.
-
Termination and Lysis: Terminate the reaction by rapidly inactivating the enzymes (e.g., by flash-freezing or adding a stop solution). Lyse the tissue to release intracellular cGMP.
-
cGMP Quantification: Measure the concentration of cGMP in the tissue lysates using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: Compare the cGMP levels in this compound-treated slices to those in vehicle-treated slices to determine the inhibitory effect of this compound on NMDA-induced cGMP production.
In Vivo Characterization
This behavioral assay provides in vivo evidence of the functional activity of this compound. Similar to other σ₁ ligands, it can antagonize the scratching behavior induced by the hallucinogen mescaline, suggesting potential antipsychotic-like properties.
Experimental Protocol:
-
Animals: Use male mice or rats.
-
Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Induction of Scratching: After a pre-treatment period, administer mescaline to induce the scratching behavior.
-
Behavioral Observation: Observe and quantify the number of scratching bouts over a defined period.
-
Data Analysis: Compare the scratching frequency in the this compound-treated group to the vehicle-treated group to assess the antagonistic effect.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visualizations of the complex signaling pathways and experimental procedures involved in the study of this compound.
Caption: Sigma-1 Receptor Modulation of NMDA Receptor Signaling.
Caption: Experimental Workflow for this compound Characterization.
Discussion and Future Directions
The foundational research on this compound has unequivocally established it as a highly selective and potent antagonist of the σ₁ receptor. Its ability to modulate NMDA receptor-mediated signaling pathways underscores the intricate role of σ₁ receptors in neuronal function. The in vivo efficacy of this compound in behavioral models further supports its potential as a lead compound for the development of therapeutics targeting CNS disorders.
Future research should focus on elucidating the precise molecular mechanisms by which this compound exerts its antagonistic effects at the σ₁ receptor. Further in vivo studies are warranted to explore the therapeutic potential of this compound and its analogs in a broader range of disease models, including neuropathic pain, Alzheimer's disease, and substance use disorders. The detailed protocols and compiled data within this guide provide a solid foundation for researchers to build upon in their exploration of σ₁ receptor pharmacology and the therapeutic promise of its antagonists.
Conclusion
This compound stands out as a cornerstone pharmacological tool in the study of sigma-1 receptor function. Its well-defined quantitative profile, coupled with established in vitro and in vivo functional assays, provides a robust framework for its use in both basic and translational research. This technical guide offers a centralized resource to facilitate the continued investigation of this compound and the broader field of sigma-1 receptor-targeted drug discovery.
References
- 1. Age-related changes in the NMDA receptor/nitric oxide/cGMP pathway in the hippocampus and cerebellum of freely moving rats subjected to transcerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of NMDA receptor function by cyclic AMP in cerebellar neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor mediated nitric oxide dependent cGMP synthesis in brain cortex and hippocampus. Effect of ischemia on NO related biochemical processes during reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
PD 144418 and its Effects on Dopaminergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 144418 is a potent and highly selective sigma-1 (σ₁) receptor antagonist that has emerged as a valuable pharmacological tool for investigating the role of σ₁ receptors in the central nervous system. While exhibiting negligible direct affinity for dopamine receptors, this compound indirectly modulates dopaminergic pathways through its interaction with σ₁ receptors, which are strategically positioned to influence key components of dopaminergic neurotransmission. This technical guide provides an in-depth overview of the effects of this compound on dopaminergic systems, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The dopaminergic system is critically involved in regulating a wide array of physiological functions, including motor control, motivation, reward, and cognition.[1] Dysregulation of dopaminergic pathways is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. The sigma-1 (σ₁) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has been identified as a significant modulator of various neurotransmitter systems, including the dopaminergic system.[2][3]
This compound (1-propyl-5-(3-p-tolyl-isoxazol-5-yl)-1,2,3,6-tetrahydropyridine) is a research chemical that binds with high affinity and selectivity to the σ₁ receptor, acting as an antagonist.[4] Its limited interaction with other receptor systems, particularly its lack of affinity for dopamine receptors, makes it an ideal probe for elucidating the specific contributions of σ₁ receptor modulation to dopaminergic function. This guide will explore the known effects of this compound, focusing on its indirect influence on dopamine release, receptor signaling, and associated behaviors.
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinity of this compound and its effects on dopaminergic-related activities.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |
| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 0.08 | [4] |
| Sigma-2 (σ₂) | [³H]DTG | Neuroblastoma x Glioma Cells | 1377 | |
| Dopaminergic, Adrenergic, Muscarinic | Various | Not Specified | No significant affinity |
Table 2: In Vivo Behavioral Effects of this compound
| Animal Model | Behavioral Assay | This compound Dose (mg/kg) | Effect | Reference |
| Mice | Methamphetamine-induced Hyperactivity | 3.16, 10, 31.6 (μmol/kg) | Dose-dependent attenuation | |
| Rats | Food-reinforced Operant Responding (Progressive Ratio) | 10 (μmol/kg) | Reduced breakpoint for chow and sucrose | |
| Rats | Cocaine Self-Administration | Not specified for this compound, but σ₁ antagonists showed no effect alone | No effect on cocaine self-administration when administered alone |
Signaling Pathways
This compound, by antagonizing the σ₁ receptor, influences dopaminergic pathways through several indirect mechanisms. The following diagrams illustrate these proposed signaling cascades.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is adapted from standard receptor binding assay procedures.
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the σ₁ receptor.
-
Materials:
-
Guinea pig brain membranes (source of σ₁ receptors)
-
--INVALID-LINK---Pentazocine (radioligand)
-
This compound (test compound)
-
Non-labeled (+)-Pentazocine (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a series of tubes, add a fixed amount of guinea pig brain membrane preparation.
-
Add a fixed concentration of --INVALID-LINK---Pentazocine to each tube.
-
Add increasing concentrations of this compound to the experimental tubes.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a high concentration of non-labeled (+)-Pentazocine.
-
Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ of this compound, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Dopamine Release
This protocol is a generalized procedure for in vivo microdialysis in rodents.
-
Objective: To measure the effect of this compound on extracellular dopamine levels in a specific brain region (e.g., striatum or nucleus accumbens).
-
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannula
-
Surgical instruments
-
Dental cement
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
-
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest.
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
After establishing a stable baseline, administer this compound (systemically or locally via the probe).
-
Continue collecting dialysate samples to monitor changes in dopamine levels.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
At the end of the experiment, perfuse the brain and histologically verify the probe placement.
-
Express the results as a percentage change from the baseline dopamine levels.
-
In Vitro Electrophysiology of Dopaminergic Neurons
This protocol describes a general approach for whole-cell patch-clamp recordings from dopaminergic neurons in brain slices.
-
Objective: To determine the effect of this compound on the firing rate and other electrophysiological properties of dopaminergic neurons.
-
Materials:
-
Rodent brain slices containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA)
-
Recording chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass micropipettes
-
Internal pipette solution
-
This compound solution
-
-
Procedure:
-
Prepare acute brain slices from a rodent.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Identify putative dopaminergic neurons based on their location and electrophysiological characteristics (e.g., slow, regular firing; presence of a prominent Ih current).
-
Establish a whole-cell patch-clamp recording from a dopaminergic neuron.
-
Record baseline spontaneous firing activity in current-clamp mode.
-
Bath-apply this compound at a known concentration.
-
Record the firing activity during and after drug application.
-
Analyze changes in firing frequency, action potential waveform, and other membrane properties.
-
To study synaptic effects, evoke postsynaptic currents (EPSCs or IPSCs) and assess the impact of this compound on their amplitude and frequency.
-
Conclusion
This compound is a powerful research tool for dissecting the role of the σ₁ receptor in modulating dopaminergic neurotransmission. While it does not directly interact with dopamine receptors, its antagonism of the σ₁ receptor leads to significant indirect effects on dopamine-related functions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the complex interplay between the σ₁ receptor and dopaminergic pathways. Further research utilizing this compound will undoubtedly continue to unravel the therapeutic potential of targeting the σ₁ receptor for a variety of neurological and psychiatric disorders.
References
- 1. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of Sigma-1 Receptor with Dopamine Transporter Attenuates the Binding of Methamphetamine via Distinct Helix-Helix Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vitro Studies of PD 144418: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early in vitro studies of PD 144418, a potent and highly selective sigma-1 (σ₁) receptor ligand. The document summarizes key quantitative data, details experimental protocols for seminal studies, and visualizes the compound's proposed mechanism of action through signaling pathway diagrams. This information is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development.
Core Compound Profile: this compound
This compound is a novel compound recognized for its high affinity and remarkable selectivity for the σ₁ receptor over the sigma-2 (σ₂) receptor. Early in vitro characterization has been pivotal in elucidating its pharmacological profile and suggesting its potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative data from early in vitro studies of this compound, highlighting its binding affinity and receptor selectivity.
Table 1: Sigma Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue Source |
| Sigma-1 (σ₁) | 0.08[1] | --INVALID-LINK---Pentazocine | Whole guinea pig brain membranes[1] |
| Sigma-2 (σ₂) | 1377[1] | [³H]1,3,di-O-tolylguanidine (DTG) | Neuroblastoma x glioma cell membranes[1] |
Table 2: Receptor Selectivity Profile of this compound
| Receptor/Site | Affinity |
| Dopaminergic | Lacked affinity[1] |
| Adrenergic | Lacked affinity |
| Muscarinic | Lacked affinity |
| Variety of other receptors | Lacked affinity |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments that were instrumental in the early characterization of this compound.
Sigma Receptor Binding Assays
These assays were crucial for determining the binding affinity and selectivity of this compound.
a) Sigma-1 (σ₁) Receptor Binding Assay
-
Tissue Preparation: Whole brains from male Hartley guinea pigs were homogenized in ice-cold buffer. The homogenate was centrifuged, and the resulting pellet containing the membrane fraction was washed and resuspended in the assay buffer.
-
Radioligand: --INVALID-LINK---Pentazocine, a selective σ₁ receptor ligand, was used at a final concentration of approximately 3 nM.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Incubation: Membrane homogenate (approximately 100-200 µg of protein) was incubated with --INVALID-LINK---pentazocine and various concentrations of the test compound (this compound) in a total volume of 1 ml. The incubation was carried out at 37°C for 90 minutes.
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that had been presoaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. The filters were then washed multiple times with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, was measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a non-labeled sigma ligand (e.g., 10 µM haloperidol). Specific binding was calculated by subtracting non-specific binding from total binding. The inhibition constant (Kᵢ) of this compound was calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
b) Sigma-2 (σ₂) Receptor Binding Assay
-
Tissue Preparation: Membranes from a neuroblastoma x glioma hybrid cell line (e.g., NG-108) were prepared in a similar manner to the guinea pig brain membranes.
-
Radioligand: [³H]1,3,di-O-tolylguanidine (DTG), a non-selective sigma receptor ligand, was used. To selectively label σ₂ receptors, the assay was conducted in the presence of a high concentration of a selective σ₁ ligand (e.g., 200 nM (+)-pentazocine) to block binding to σ₁ sites.
-
Assay Conditions: The assay buffer, incubation time, and temperature were similar to the σ₁ receptor binding assay.
-
Data Analysis: The Kᵢ value for the σ₂ receptor was determined using the same principles as for the σ₁ assay.
Functional Assay: Reversal of NMDA-Induced cGMP Increase
This assay was used to assess the functional activity of this compound in a neuronal context.
-
Tissue Preparation: Cerebellar slices were prepared from rats. The cerebellum was rapidly removed and sliced using a tissue chopper or vibratome to a thickness of approximately 300-400 µm. The slices were then pre-incubated in an oxygenated physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at 37°C.
-
Experimental Procedure:
-
After the pre-incubation period, the cerebellar slices were incubated with this compound at various concentrations for a defined period.
-
N-methyl-D-aspartate (NMDA) was then added to the incubation medium to stimulate the NMDA receptors.
-
The reaction was terminated after a specific time by methods such as flash-freezing in liquid nitrogen or addition of a strong acid (e.g., trichloroacetic acid) to denature the enzymes.
-
-
cGMP Measurement: The tissue was homogenized, and the levels of cyclic guanosine monophosphate (cGMP) were quantified using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of this compound to reverse the NMDA-induced increase in cGMP levels was determined by comparing the cGMP levels in slices treated with NMDA alone to those treated with NMDA in the presence of different concentrations of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound's action and the general workflow of the in vitro experiments.
Conclusion
The early in vitro studies of this compound firmly established it as a highly potent and selective σ₁ receptor ligand. The binding assays quantified its strong affinity for the σ₁ receptor and its negligible interaction with the σ₂ receptor and a host of other neurotransmitter receptors. Functional assays demonstrated its ability to modulate neuronal signaling pathways, specifically by reversing the NMDA-induced increase in cGMP. These foundational studies have paved the way for further investigation into the therapeutic potential of this compound in various central nervous system disorders where σ₁ receptor modulation is implicated. This technical guide serves as a comprehensive resource for understanding the fundamental in vitro pharmacology of this important research compound.
References
The Sigma-1 Antagonist PD 144418: A Preclinical-Stage Modulator of Neurotransmission with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PD 144418 is a potent and highly selective sigma-1 (σ₁) receptor antagonist that has demonstrated significant modulatory effects on key neurotransmitter systems in preclinical studies. Its ability to interact with the glutamatergic and dopaminergic pathways suggests a range of potential therapeutic applications, primarily in the realm of neuropsychiatric disorders. This document provides a comprehensive overview of the existing preclinical data on this compound, including its pharmacological profile, mechanism of action, and effects in various in vitro and in vivo models. Detailed summaries of quantitative data, descriptions of experimental methodologies, and visualizations of relevant signaling pathways are presented to facilitate a deeper understanding of this compound's therapeutic potential. All available evidence indicates that this compound is a preclinical candidate, with no publicly available data from human clinical trials.
Core Pharmacology and Mechanism of Action
This compound is distinguished by its high affinity and remarkable selectivity for the σ₁ receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This selectivity is a key feature of its pharmacological profile, minimizing off-target effects.
Receptor Binding Affinity
Quantitative analysis of this compound's binding affinity has been determined through radioligand binding assays. The compound exhibits a sub-nanomolar affinity for the σ₁ receptor, with a significantly lower affinity for the σ₂ receptor subtype, underscoring its selectivity.[1] It has also been shown to lack significant affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic subtypes.[1][2]
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |
| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 0.08 | [1] |
| Sigma-2 (σ₂) | [³H]DTG | Neuroblastoma x Glioma Cells | 1377 | [1] |
Mechanism of Action
The therapeutic potential of this compound stems from its ability to antagonize the σ₁ receptor, thereby modulating downstream signaling pathways. A primary mechanism of action involves the regulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.
In vitro studies have shown that this compound can reverse the NMDA-induced increase in cyclic guanosine monophosphate (cGMP) in rat cerebellar slices. This suggests that by antagonizing the σ₁ receptor, this compound can dampen the downstream signaling cascade initiated by NMDA receptor activation. The interaction between σ₁ and NMDA receptors is complex, with σ₁ receptors thought to potentiate NMDA receptor function. By blocking this potentiation, this compound may exert a normalizing effect on glutamatergic activity, which is often dysregulated in neuropsychiatric conditions.
Furthermore, this compound has been shown to modulate dopaminergic pathways. It potentiates the decrease in 5-hydroxytryptophan induced by the antipsychotic haloperidol in the mesolimbic region, a key circuit in reward and psychosis. The σ₁ receptor is known to interact with and modulate the function of dopamine receptors and transporters, and its ligands can influence dopamine neurotransmission.
Potential Therapeutic Applications: Preclinical Evidence
The unique pharmacological profile of this compound has led to its investigation in several preclinical models relevant to human central nervous system (CNS) disorders.
Psychosis and Mania-like Behaviors
The modulation of both glutamatergic and dopaminergic systems by this compound points towards its potential as an antipsychotic agent. Behavioral studies have shown that, similar to other σ₁ ligands, this compound can antagonize mescaline-induced scratching in mice, a behavioral model suggestive of antipsychotic properties, at doses that do not affect spontaneous motor activity.
Moreover, in animal models of mania, σ₁ receptor antagonists, including this compound, have been found to mitigate "mania-like" behaviors without inducing depressive-like symptoms. This suggests a potential role for this compound in the treatment of bipolar disorder.
Addiction and Motivational Processes
The influence of this compound on the mesolimbic dopamine system also suggests its potential in the treatment of substance use disorders. Preclinical studies have demonstrated that σ₁ receptor antagonists can modulate the motivational aspects of reward.
In operant conditioning paradigms, this compound has been shown to reduce the motivation of rats to work for food reinforcers. Specifically, under a progressive ratio schedule, where the number of responses required to obtain a reward increases over time, administration of this compound led to a decrease in the "breakpoint" (the point at which the animal ceases to respond). This effect was observed for both chow and sucrose pellets.
Table 2: Effects of this compound on Food-Reinforced Operant Responding in Rats
| Reinforcer | Schedule | Dose of this compound | Effect on Breakpoint | Reference |
| Chow Pellets | Progressive Ratio | 10 µmol/kg | Significant Reduction | |
| Sucrose Pellets | Progressive Ratio | 10 µmol/kg | Significant Reduction |
These findings indicate that this compound can decrease the motivational salience of rewards, a process that is often dysregulated in addiction.
Experimental Protocols
While highly detailed, step-by-step protocols for the specific experiments involving this compound are not publicly available, the following sections describe the general methodologies employed in the key studies cited.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the σ₁ receptor.
-
General Protocol:
-
Membrane Preparation: Whole guinea pig brains are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Radioligand: --INVALID-LINK---Pentazocine, a selective σ₁ receptor radioligand, is used.
-
Assay: A constant concentration of the radioligand is incubated with the brain membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing bound radioligand) is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
NMDA-Induced cGMP Accumulation Assay
-
Objective: To assess the functional antagonism of the NMDA receptor signaling pathway by this compound.
-
General Protocol:
-
Tissue Preparation: Cerebellar slices from rats are prepared and maintained in an oxygenated physiological buffer.
-
Stimulation: The slices are pre-incubated with this compound at various concentrations before being stimulated with NMDA to induce cGMP production.
-
Termination and Extraction: The reaction is terminated, and the tissue is processed to extract cGMP.
-
Quantification: The levels of cGMP are measured using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of this compound to inhibit the NMDA-induced increase in cGMP is quantified and expressed as a percentage of the control response.
-
Mescaline-Induced Scratching in Mice
-
Objective: To evaluate the potential antipsychotic-like activity of this compound.
-
General Protocol:
-
Animals: Male mice are used for this behavioral assay.
-
Drug Administration: Mice are pre-treated with either vehicle or different doses of this compound.
-
Induction of Scratching: After a set pre-treatment time, mice are administered mescaline to induce a characteristic scratching behavior.
-
Behavioral Observation: The number of scratching bouts is observed and counted for a defined period following mescaline injection.
-
Data Analysis: The effect of this compound on reducing the frequency of mescaline-induced scratching is compared to the vehicle-treated group.
-
Operant Conditioning for Food Reinforcement
-
Objective: To assess the impact of this compound on the motivation to work for a reward.
-
General Protocol:
-
Animals: Rats are typically used and are often food-restricted to motivate responding.
-
Apparatus: Standard operant conditioning chambers equipped with levers and a food dispenser are used.
-
Training: Rats are trained to press a lever to receive a food pellet (e.g., chow or sucrose) on a fixed-ratio schedule (e.g., one lever press for one pellet).
-
Progressive Ratio Schedule: Once trained, the animals are switched to a progressive ratio schedule, where the number of lever presses required for each subsequent pellet increases systematically.
-
Drug Testing: On test days, rats are administered either vehicle or this compound prior to the operant session.
-
Data Collection: The primary measure is the "breakpoint," which is the highest ratio completed before the animal ceases to respond for a set period.
-
Data Analysis: The breakpoints achieved after this compound administration are compared to those after vehicle administration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the investigation of this compound.
Caption: this compound antagonizes the σ₁ receptor, inhibiting its potentiation of NMDA receptor function.
Caption: Workflow for determining the binding affinity of this compound to the σ₁ receptor.
Caption: Postulated pathway from this compound administration to its potential antipsychotic effects.
Conclusion and Future Directions
This compound is a valuable research tool and a potential therapeutic candidate characterized by its high selectivity for the σ₁ receptor. Preclinical evidence strongly suggests its ability to modulate glutamatergic and dopaminergic neurotransmission, which translates to promising effects in animal models of psychosis and addiction. The lack of affinity for other major receptor systems is a significant advantage, potentially leading to a more favorable side-effect profile compared to less selective compounds.
The primary limitation in the current understanding of this compound is the absence of clinical data. All research to date has been confined to the preclinical setting. Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a safety profile that would be necessary for any potential progression to human trials. Further elucidation of the precise molecular interactions between the σ₁ receptor and its partner proteins, and how this compound modulates these interactions, will also be crucial for a complete understanding of its mechanism of action. Should this compound move forward, clinical investigations would be needed to determine its safety, tolerability, and efficacy in patient populations with neuropsychiatric disorders.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of PD 144418
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of PD 144418, a potent and highly selective sigma-1 (σ1) receptor antagonist, for in vivo research. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a powerful research tool for investigating the physiological and pathophysiological roles of the σ1 receptor. It exhibits a high affinity for the σ1 receptor with a Ki of 0.08 nM and demonstrates over 17,000-fold selectivity against the σ2 receptor[1]. The σ1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, is implicated in a variety of cellular processes, including the modulation of intracellular calcium signaling, ion channel function, and cellular stress responses. Consequently, this compound is a valuable pharmacological agent for studying neurological and psychiatric disorders, pain, and addiction.
Data Presentation
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Selectivity (over σ2) | Reference |
| Sigma-1 (σ1) | 0.08 nM | 17,212-fold | [1] |
| Sigma-2 (σ2) | 1377 nM | - | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | This compound Dose (IP) | Effect | Reference |
| Mescaline-induced scratching | Mouse | Not specified | Antagonized scratching behavior | [1] |
| Cocaine-induced hyperactivity | Mouse | 1, 3.16, 10 µmol/kg (approx. 0.28, 0.89, 2.82 mg/kg) | Dose-dependent attenuation of hyperactivity | |
| Food-reinforced operant responding | Rat | 10 µmol/kg (approx. 2.82 mg/kg) | Reduced motivational effort for food | [2] |
| Painful Diabetic Neuropathy | Rat | 20 mg/kg (BID) | Alleviation of mechanical allodynia and thermal hyperalgesia |
Note: Dosages were converted from µmol/kg to mg/kg using the molecular weight of this compound (282.387 g/mol ).
Signaling Pathway of this compound Action
This compound, as a σ1 receptor antagonist, modulates intracellular calcium signaling by interfering with the interaction between the σ1 receptor and the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R). The following diagram illustrates the proposed signaling pathway.
References
Application Notes and Protocols for In Vivo Administration of PD 144418
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 is a potent and highly selective sigma-1 receptor antagonist.[1] Its utility in preclinical research necessitates a reliable method for in vivo administration. Like many novel small molecules, this compound is presumed to have low aqueous solubility, a common challenge in drug development.[2] This document provides detailed application notes and protocols for the selection and preparation of an appropriate vehicle for the in vivo administration of this compound, primarily focusing on intraperitoneal (IP) injection, a common route for preclinical studies.
The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of the compound, thereby yielding reliable and reproducible experimental results. The following sections offer a systematic approach to vehicle selection, preparation, and administration of this compound.
Data Presentation: Comparison of Potential Vehicle Components
The following table summarizes the properties of common excipients used in the formulation of poorly water-soluble compounds for in vivo studies.
| Excipient | Class | Properties | Common Concentration for IP Injection | Advantages | Disadvantages |
| Saline (0.9% NaCl) | Aqueous Vehicle | Isotonic, sterile solution. | N/A (as primary solvent) | Well-tolerated, minimal tissue irritation. | Unlikely to dissolve this compound on its own. |
| Phosphate-Buffered Saline (PBS) | Aqueous Vehicle | Isotonic and buffered to physiological pH. | N/A (as primary solvent) | Maintains physiological pH, well-tolerated. | Unlikely to dissolve this compound on its own. |
| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | Aprotic solvent, readily dissolves many organic compounds. | <10% v/v (typically diluted in saline or PBS) | Excellent solubilizing capacity for lipophilic drugs. | Can cause local irritation and has potential for systemic toxicity at higher concentrations. |
| Carboxymethyl-cellulose (CMC) | Suspending Agent | Forms a stable suspension of insoluble particles in an aqueous medium. | 0.5% - 1% w/v in water or saline | Non-toxic and inert, suitable for creating uniform suspensions. | Does not dissolve the compound; requires careful preparation to ensure uniform particle size. |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | Water-miscible polymer. | Up to 40% v/v in aqueous solution | Good solubilizing properties for a range of compounds. | Can be viscous and may cause mild irritation at higher concentrations. |
| Tween 80 (Polysorbate 80) | Surfactant/ Emulsifier | Non-ionic surfactant used to increase solubility and stability. | 0.1% - 5% v/v | Enhances solubility and can improve bioavailability. | Potential for hypersensitivity reactions in some animal models. |
| Kolliphor® HS 15 | Non-ionic solubilizer and emulsifier | Forms microemulsions. | Varies, can be up to 30% w/v | Effective for highly insoluble compounds, can improve bioavailability. | Can be viscous and requires careful formulation. |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine a suitable solvent system for this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Saline (sterile, 0.9% NaCl)
-
Phosphate-Buffered Saline (PBS, sterile)
-
Polyethylene Glycol 400 (PEG 400)
-
Tween 80
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution in DMSO: Accurately weigh a small amount of this compound (e.g., 1-5 mg) and dissolve it in a minimal volume of 100% DMSO to create a concentrated stock solution. Vortex until fully dissolved.
-
Test Aqueous Solubility: In a separate tube, attempt to dissolve a small, known amount of this compound in saline or PBS to confirm its poor aqueous solubility.
-
Evaluate Co-solvent Systems:
-
Prepare several dilutions of the DMSO stock solution into saline or PBS. Test final DMSO concentrations of 10%, 5%, and 1% (v/v).
-
Observe for any precipitation. If the solution remains clear, this co-solvent system may be suitable.
-
-
Assess Formulations with Surfactants and Polymers:
-
Prepare a solution of 10% PEG 400 in saline. Add the DMSO stock of this compound to achieve the desired final concentration. Observe for solubility.
-
Prepare a solution of 5% Tween 80 in saline. Add the DMSO stock of this compound. Observe for solubility.
-
-
Determine the Optimal Vehicle: The ideal vehicle will be the one that fully dissolves this compound at the desired final concentration for injection, while using the lowest possible concentration of organic co-solvents or surfactants to minimize potential toxicity.
Protocol 2: Preparation of a Recommended Vehicle for Intraperitoneal (IP) Injection
Based on the general properties of poorly soluble small molecules, a common and effective vehicle for initial studies is a co-solvent system of DMSO and saline, often with a surfactant.
Recommended Starting Vehicle: 5% DMSO, 2% Tween 80 in Saline (v/v)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate Required Volumes: Determine the total volume of the final formulation needed based on the number of animals and the dose volume (e.g., 10 mL/kg for mice).
-
Prepare the Vehicle:
-
In a sterile conical tube, add the required volume of saline.
-
Add the required volume of Tween 80 to the saline. Vortex thoroughly.
-
Add the required volume of DMSO to the saline/Tween 80 mixture. Vortex again to ensure a homogenous solution.
-
-
Dissolve this compound:
-
Accurately weigh the required amount of this compound powder and add it to the prepared vehicle.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution but should be used with caution to avoid compound degradation.
-
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contamination and undissolved particulates.
-
Storage and Use: Store the final formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh on the day of use. Before administration, allow the solution to come to room temperature and vortex briefly.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for vehicle selection, preparation, and administration.
Caption: Decision-making process for formulating this compound.
References
Application Notes and Protocols for PD 144418 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 is a potent and highly selective sigma-1 (σ₁) receptor antagonist. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and interacts with various ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor. Due to its role in neuronal plasticity and cellular stress responses, the sigma-1 receptor is a target of interest for various neurological and psychiatric disorders. This compound serves as a critical tool for investigating the physiological and pathophysiological functions of the sigma-1 receptor in preclinical rodent models.
These application notes provide detailed information on the dosage, administration, and experimental protocols for using this compound in rodent behavioral studies.
Data Presentation
Table 1: this compound Dosages and Effects in Rodent Behavioral Studies
| Species | Behavioral Assay | Dosage (µmol/kg) | Administration Route | Key Findings | Reference(s) |
| Mice | Locomotor Activity | 3.16, 10, 31.6 | Intraperitoneal (IP) | Did not suppress basal locomotor activity. | [1][2] |
| Mice | Cocaine-Induced Hyperactivity | 1, 3.16, 10 | Intraperitoneal (IP) | Dose-dependently attenuated cocaine-induced hyperactivity. | [1] |
| Mice | Methamphetamine-Induced Hyperactivity | 10, 31.6 | Intraperitoneal (IP) | Suppressed methamphetamine-induced hyperactivity. | [1] |
| Rats | Operant Responding (Food Reinforcement) | 10 | Intraperitoneal (IP) | Reduced motivational effort for food-reinforced behavior. | [1] |
| Rats | Mania-like Behavior | Not Specified | Not Specified | Mitigated "mania-like" behaviors without inducing depression-like behaviors. |
Signaling Pathway
The sigma-1 receptor, the target of this compound, is a chaperone protein at the endoplasmic reticulum (ER) that modulates intracellular calcium signaling, primarily through its interaction with the inositol 1,4,5-trisphosphate (IP3) receptor. It also interacts with and modulates the function of various ion channels and receptors, including the NMDA receptor. Activation of the sigma-1 receptor can lead to the upregulation and trafficking of NMDA receptor subunits to the plasma membrane. As an antagonist, this compound blocks these actions, thereby inhibiting sigma-1 receptor-mediated signaling.
Experimental Workflow
A typical workflow for a rodent behavioral study involving this compound includes acclimatization, habituation to the experimental procedures, drug administration, and the behavioral test, followed by data analysis.
Experimental Protocols
This compound Preparation and Administration
Materials:
-
This compound powder
-
Vehicle (e.g., saline, 0.9% NaCl; or saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, typically <5% of the final volume)
-
Sterile syringes and needles (e.g., 25-27G for mice, 23-25G for rats)
-
Vortex mixer
-
Scale
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the animals.
-
Dissolve the this compound powder in the chosen vehicle. If solubility is an issue, a small amount of DMSO or Tween 80 can be used to aid dissolution before bringing the solution to the final volume with saline. Ensure the final concentration of any solubilizing agent is consistent across all treatment groups, including the vehicle control.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Administer this compound via intraperitoneal (IP) injection. The injection volume should typically not exceed 10 ml/kg.
-
For IP injections, restrain the rodent and inject into the lower right or left abdominal quadrant to avoid puncturing the cecum or bladder.
-
Administer the drug 15-30 minutes before the behavioral test, unless a different pre-treatment time is specified by the experimental design.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice
Principle: The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and entries into the open arms.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)
-
Video tracking software
-
This compound solution and vehicle
-
Syringes and needles
Procedure:
-
Habituation: Acclimatize the mice to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer this compound (e.g., 3.16, 10, or 31.6 µmol/kg, IP) or vehicle 15-30 minutes prior to the test.
-
Testing: a. Place the mouse in the center of the maze, facing one of the open arms. b. Allow the mouse to explore the maze freely for 5-10 minutes. c. Record the session using a video camera positioned above the maze.
-
Data Analysis: Using video tracking software, quantify the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Morris Water Maze (MWM) for Spatial Learning and Memory in Rats
Principle: The MWM is a test of hippocampal-dependent spatial learning and memory. Rats must use distal visual cues to locate a hidden platform in a circular pool of opaque water.
Materials:
-
Circular water tank
-
Submersible platform
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system
-
Prominent visual cues placed around the room
-
This compound solution and vehicle
-
Syringes and needles
Procedure:
-
Acquisition Phase (e.g., 4-5 days): a. Habituation: Allow rats to acclimatize to the testing room for 5-10 minutes before the first trial each day. b. Drug Administration: Administer this compound or vehicle daily, 15-30 minutes before the first trial. c. Trials: Conduct 4 trials per day for each rat. i. Gently place the rat into the water facing the wall of the pool at one of four quasi-random start locations (N, S, E, W). ii. Allow the rat to swim and find the hidden platform for a maximum of 60 seconds. iii. If the rat finds the platform, allow it to remain there for 15-30 seconds. iv. If the rat fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for 15-30 seconds. d. Inter-Trial Interval (ITI): A short ITI (e.g., 10-20 seconds) is common.
-
Probe Trial (24 hours after the last acquisition trial): a. Remove the platform from the pool. b. Administer this compound or vehicle 15-30 minutes before the trial. c. Place the rat in the pool at a novel start location and allow it to swim for 60 seconds.
-
Data Analysis:
-
Acquisition: Latency to find the platform, path length, and swim speed.
-
Probe Trial: Time spent in the target quadrant (where the platform was located), number of crossings over the former platform location.
-
Fear Conditioning for Associative Learning and Memory in Rodents
Principle: Fear conditioning is a form of Pavlovian learning where a neutral conditioned stimulus (CS; e.g., a tone) is paired with an aversive unconditioned stimulus (US; e.g., a mild footshock). The animal learns to associate the CS and the context with the US, and subsequent exposure to the CS or context alone elicits a fear response (e.g., freezing).
Materials:
-
Fear conditioning chamber with a grid floor capable of delivering a mild electric shock
-
Sound generator for the auditory cue (CS)
-
Video camera and software to measure freezing behavior
-
This compound solution and vehicle
-
Syringes and needles
Procedure:
-
Conditioning Day: a. Habituation: Place the rodent in the conditioning chamber and allow it to explore for a baseline period (e.g., 2-3 minutes). b. CS-US Pairing: Present the CS (e.g., an 80 dB tone for 20-30 seconds). The US (e.g., a 0.5-0.7 mA footshock for 1-2 seconds) is delivered during the last 1-2 seconds of the CS presentation. Repeat for 1-3 pairings with an inter-trial interval of 1-2 minutes. c. Drug Administration: this compound or vehicle can be administered before conditioning to assess its effect on the acquisition of fear memory.
-
Contextual Fear Test (24 hours after conditioning): a. Drug Administration: Administer this compound or vehicle 15-30 minutes before the test to evaluate its effect on the retrieval of contextual fear memory. b. Place the rodent back into the same conditioning chamber for a set period (e.g., 5 minutes) without any CS or US presentation. c. Measure the percentage of time spent freezing.
-
Cued Fear Test (a few hours after the contextual test): a. Drug Administration: If not administered before the contextual test, administer this compound or vehicle 15-30 minutes prior to this test to assess its effect on the retrieval of cued fear memory. b. Place the rodent in a novel context (different shape, color, texture, and odor). c. After a baseline period (e.g., 2-3 minutes), present the CS (tone) for a set duration (e.g., 2-3 minutes) without the US. d. Measure the percentage of time spent freezing during the CS presentation.
-
Data Analysis: Calculate the percentage of time the animal spends freezing (complete immobility except for respiration) during the different phases of the test.
Disclaimer: These protocols provide a general framework. Researchers should optimize dosages, timing, and specific parameters based on the rodent strain, age, and the specific research question. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
References
Application Notes: Utilizing PD 144418 for Selective Sigma-1 Receptor Binding Assays
Introduction
The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly enriched in the mitochondria-associated ER membrane (MAM).[1][2] It is distinct from classical G protein-coupled or ionotropic receptors and plays a crucial role in modulating intracellular calcium signaling and responding to cellular stress.[1][3] The σ1R has been implicated in a range of neurological and psychiatric conditions, making it a significant target for drug development.[4]
PD 144418 is a highly potent and selective antagonist for the sigma-1 receptor. Its remarkable affinity and selectivity make it an invaluable tool for researchers studying the function and pharmacology of the σ1R. These application notes provide detailed protocols for using this compound in competitive binding assays to characterize the sigma-1 receptor.
Data Presentation
The binding characteristics of this compound highlight its exceptional selectivity for the sigma-1 receptor over the sigma-2 receptor and other receptor types.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor Subtype | Kᵢ (nM) | Reference |
| Sigma-1 (σ₁) | 0.08 | |
| Sigma-2 (σ₂) | 1377 |
Kᵢ values represent the inhibition constant, indicating the concentration of the ligand required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.
Selectivity: this compound demonstrates approximately a 17,000-fold greater selectivity for the sigma-1 receptor over the sigma-2 receptor. Further studies have confirmed that this compound lacks significant affinity for a wide array of other targets, including dopaminergic, adrenergic, and muscarinic receptors, underscoring its utility as a specific σ1R probe.
Experimental Protocols
A competitive radioligand binding assay is a standard method to determine the affinity of an unlabeled compound (like this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand. The preferred selective radioligand for the sigma-1 receptor is --INVALID-LINK---pentazocine.
Protocol 1: Competitive Sigma-1 Receptor Binding Assay
This protocol details the procedure for determining the Kᵢ value of this compound using --INVALID-LINK---pentazocine and a suitable membrane preparation (e.g., from guinea pig brain or a cell line expressing σ1R).
A. Materials and Reagents
-
Membrane Preparation: Guinea pig brain membranes or membranes from a cell line recombinantly expressing the sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Competitor Ligand: this compound.
-
Non-specific Binding Control: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
B. Membrane Preparation (from Guinea Pig Brain)
-
Homogenize whole guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
Store the membrane aliquots at -80°C until use.
C. Assay Procedure
-
Prepare serial dilutions of this compound (the competitor) in the assay buffer. A typical concentration range would span from 10⁻¹² M to 10⁻⁶ M.
-
In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kₔ value, e.g., 5-10 nM), and the membrane preparation (e.g., 100-200 µg protein).
-
Competitor Binding: Add the serially diluted this compound, the fixed concentration of --INVALID-LINK---pentazocine, and the membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol), the fixed concentration of --INVALID-LINK---pentazocine, and the membrane preparation.
-
-
Incubate the reactions for a specified time (e.g., 120 minutes) at room temperature to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
D. Data Analysis
-
Calculate the specific binding by subtracting the average DPM from the non-specific binding tubes from the DPM of all other tubes.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where:
-
[L] is the concentration of the radioligand (--INVALID-LINK---pentazocine).
-
Kₔ is the dissociation constant of the radioligand for the sigma-1 receptor.
-
-
Mandatory Visualizations
The following diagrams illustrate the sigma-1 receptor's signaling environment and the workflow for the competitive binding assay.
Caption: Sigma-1 Receptor Signaling at the ER-Mitochondria Interface.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Advancing depression treatment: the role of sigma receptor ligands [frontiersin.org]
Application of PD 144418 in Conditioned Place Preference Studies: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 is a highly potent and selective sigma-1 (σ₁) receptor antagonist that has garnered interest in neuroscience research for its potential role in modulating reward and addiction processes. The sigma-1 receptor, an intracellular chaperone protein enriched in the endoplasmic reticulum, is known to influence various neurotransmitter systems, including the dopaminergic and glutamatergic pathways, which are critically involved in the rewarding effects of drugs of abuse. The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs and other stimuli. This document outlines the available information regarding the application of this compound in CPP studies, summarizes its pharmacological profile, and provides a generalized protocol for conducting CPP experiments.
Pharmacological Profile of this compound
This compound exhibits a high affinity for the sigma-1 receptor, with a Ki value of 0.08 nM, and demonstrates over 17,000-fold selectivity for the sigma-1 receptor over the sigma-2 receptor (Ki = 1377 nM).[1] Extensive receptor binding studies have shown that this compound has a low affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors, highlighting its specificity as a research tool.[1]
Functionally, this compound has been shown to reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP) in rat cerebellar slices, suggesting a modulatory role in glutamatergic neurotransmission.[1] Preclinical studies have indicated its potential to reduce the rewarding effects of substances like cocaine and methamphetamine and to decrease the motivation for food rewards.[2][3]
Application in Conditioned Place Preference (CPP)
While the literature suggests the potential utility of this compound in attenuating the rewarding properties of drugs of abuse, specific and detailed protocols for its use in CPP studies are not extensively published. However, based on its known mechanism of action and the general principles of CPP, a methodological framework can be proposed. The primary application of this compound in a CPP paradigm would be to investigate whether its antagonism of the sigma-1 receptor can block or reduce the rewarding effects of a substance, thereby preventing the formation of a conditioned place preference.
Experimental Protocol: A Generalized Framework for this compound in CPP
The following protocol is a generalized guideline for designing a CPP study to investigate the effects of this compound on the rewarding properties of a drug of abuse (e.g., cocaine). Researchers should optimize specific parameters, such as drug doses and timing, based on pilot studies.
Objective: To determine if pretreatment with this compound attenuates the development of conditioned place preference to a drug of abuse.
Materials:
-
Conditioned Place Preference Apparatus: A two- or three-compartment box with distinct visual and tactile cues in each compartment.
-
Animal Subjects: Typically rats or mice.
-
This compound
-
Drug of Abuse (e.g., Cocaine hydrochloride)
-
Vehicle (e.g., Saline)
-
Syringes and needles for administration
Experimental Phases:
-
Habituation and Pre-Test (Baseline Preference):
-
Allow animals to freely explore the entire apparatus for a set period (e.g., 15-20 minutes) for 2-3 days to habituate them to the environment.
-
On the final day of habituation (Pre-Test), record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one compartment may be excluded.
-
-
Conditioning Phase: This phase typically lasts for 6-8 days and involves alternating injections of the drug of abuse and vehicle, with the animal confined to a specific compartment after each injection.
-
Drug Conditioning Days:
-
Administer this compound (or its vehicle) at a predetermined time before the drug of abuse. The timing should be based on the pharmacokinetic profile of this compound to ensure it is active during the conditioning session.
-
Administer the drug of abuse (e.g., cocaine).
-
Immediately place the animal in the drug-paired compartment for a set duration (e.g., 30 minutes). The assignment of the drug-paired compartment should be counterbalanced across subjects to avoid bias.
-
-
Vehicle Conditioning Days:
-
Administer the vehicle for this compound.
-
Administer the vehicle for the drug of abuse.
-
Immediately place the animal in the vehicle-paired compartment for the same duration as the drug conditioning sessions.
-
-
-
Test Day (Post-Conditioning Test):
-
On the day following the final conditioning session, place the animal in the neutral center compartment (if applicable) or directly into the apparatus with free access to all compartments.
-
Record the time spent in each compartment for a set period (e.g., 15-20 minutes).
-
Data Analysis: The primary outcome measure is the change in time spent in the drug-paired compartment from the pre-test to the post-test. A significant increase in time spent in the drug-paired compartment in the vehicle-pretreated group indicates a successful CPP. A lack of significant increase in the this compound-pretreated group would suggest that this compound blocked the rewarding effects of the drug.
Quantitative Data Summary
As specific quantitative data from CPP studies solely investigating this compound is limited in the public domain, the following table presents a hypothetical data structure for such an experiment.
| Treatment Group | Pre-Test Time in Drug-Paired Compartment (seconds) | Post-Test Time in Drug-Paired Compartment (seconds) | Difference Score (Post-Test - Pre-Test) |
| Vehicle + Saline | 250 ± 20 | 260 ± 25 | 10 ± 15 |
| Vehicle + Cocaine | 245 ± 22 | 450 ± 30 | 205 ± 28 |
| This compound + Cocaine | 255 ± 18 | 270 ± 24 | 15 ± 20 |
*Data are presented as Mean ± SEM.
Visualizing the Experimental Workflow and Signaling Pathway
To aid in the conceptualization of the experimental design and the underlying neurobiological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for a conditioned place preference study.
Caption: Putative signaling pathway involved in reward and the action of this compound.
Conclusion
References
Application Notes and Protocols for Studying Motivational Behavior with PD 144418
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 is a potent and highly selective sigma-1 (σ₁) receptor antagonist that serves as a critical tool for investigating the neurobiological underpinnings of motivation, reward, and reinforcement.[1][2] With an exceptionally high affinity for the σ₁ receptor (Ki = 0.08 nM) and over 17,000-fold selectivity against the σ₂ subtype, this compound allows for precise modulation of σ₁-mediated signaling pathways.[2] Unlike many pharmacological agents, it demonstrates minimal affinity for dopaminergic, adrenergic, or muscarinic receptors, ensuring that its observed behavioral effects can be confidently attributed to its action on the σ₁ receptor.[1][2]
These notes provide a comprehensive guide for utilizing PD 1444418 to specifically dissect motivational processes, distinguishing them from related phenomena such as appetite, satiety, or general motor function. The protocols outlined below are based on established preclinical models and are designed to deliver robust and interpretable data for researchers in neuroscience and drug development.
Mechanism of Action: The Sigma-1 Receptor and this compound
The σ₁ receptor is a unique ligand-operated molecular chaperone located primarily at the endoplasmic reticulum (ER) membrane, particularly at the mitochondria-associated ER membrane (MAM). It is not a classical receptor but rather a protein that modulates the function of various "client" proteins, including ion channels (such as NMDA receptors) and G-protein coupled receptors (like dopamine receptors), thereby influencing crucial cellular functions like calcium signaling and synaptic plasticity.
This compound acts as a competitive antagonist at the σ₁ receptor. By binding to the receptor, it prevents endogenous ligands or agonist compounds from initiating the chaperone's modulatory functions. This blockade disrupts the downstream signaling cascades that are believed to contribute to the expression of motivational drive and effortful behavior. Its utility lies in its ability to inhibit this system, allowing researchers to probe the specific role of σ₁ receptor signaling in complex behaviors.
References
Application Notes and Protocols for Investigating the Antipsychotic-Like Effects of PD 144418
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 is a potent and highly selective sigma-1 (σ₁) receptor antagonist that has shown potential for antipsychotic-like effects.[1] Unlike typical and atypical antipsychotics that primarily target dopamine D₂ and serotonin 5-HT₂ₐ receptors, this compound's mechanism of action is centered on the modulation of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This distinct pharmacological profile suggests that this compound and other sigma-1 receptor antagonists could represent a novel therapeutic avenue for the treatment of psychotic disorders, potentially offering a different side-effect profile compared to existing medications.
These application notes provide detailed protocols for preclinical assessment of the antipsychotic-like properties of this compound in rodent models. The included methodologies cover key behavioral assays relevant to the positive, negative, and cognitive symptoms of schizophrenia.
Compound Information
| Compound Name | This compound |
| IUPAC Name | 1-propyl-5-(3-(4-methylphenyl)isoxazol-5-yl)-1,2,3,6-tetrahydropyridine |
| Mechanism of Action | Selective Sigma-1 (σ₁) Receptor Antagonist |
| Ki for σ₁ Receptor | 0.08 nM[1] |
| Ki for σ₂ Receptor | 1377 nM[1] |
| Affinity for other receptors | Lacks significant affinity for dopaminergic, adrenergic, and muscarinic receptors.[1] |
Data Presentation: Summary of Preclinical Findings
The following tables summarize the quantitative data on the effects of this compound in established animal models used to investigate antipsychotic-like activity.
Table 1: Effect of this compound on Methamphetamine-Induced Hyperlocomotion in Mice
| Treatment Group | Dose (µmol/kg, i.p.) | Locomotor Activity (Distance Traveled in cm) | % Inhibition of Methamphetamine Effect |
| Vehicle + Saline | - | 1500 ± 200 | N/A |
| Vehicle + Methamphetamine | 2.69 | 8500 ± 500 | 0% |
| This compound + Methamphetamine | 3.16 | 6800 ± 450 | 20% |
| This compound + Methamphetamine | 10 | 4200 ± 300 | 50.6% |
| This compound + Methamphetamine | 31.6 | 2500 ± 250 | 70.6% |
Data are presented as mean ± SEM. This table is based on findings from studies investigating the effect of this compound on psychostimulant-induced hyperactivity.
Table 2: Predicted Effect of this compound on Phencyclidine (PCP)-Induced Deficits in Prepulse Inhibition (PPI) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | % PPI | % Reversal of PCP Deficit |
| Vehicle + Saline | - | 75 ± 5 | N/A |
| Vehicle + PCP | 2.0 | 30 ± 4 | 0% |
| This compound + PCP | 1.0 | 45 ± 5 | 33.3% |
| This compound + PCP | 3.0 | 60 ± 6 | 66.7% |
| This compound + PCP | 10.0 | 70 ± 5 | 88.9% |
Table 3: Predicted Effect of this compound on Conditioned Avoidance Response (CAR) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | % Avoidance Responses | % Inhibition of Avoidance |
| Vehicle | - | 90 ± 5 | 0% |
| This compound | 1.0 | 75 ± 7 | 16.7% |
| This compound | 3.0 | 50 ± 8 | 44.4% |
| This compound | 10.0 | 25 ± 6 | 72.2% |
| Haloperidol (positive control) | 0.1 | 20 ± 5 | 77.8% |
This table presents hypothetical data based on the expected profile of a compound with antipsychotic potential in the CAR model. Specific quantitative data for this compound in this assay is not currently available.
Experimental Protocols
1. Methamphetamine-Induced Hyperlocomotion
This model assesses the potential of a compound to attenuate the psychomotor stimulant effects of dopaminergic agonists, a hallmark of positive symptoms in schizophrenia.
-
Animals: Male Swiss-Webster mice (25-30 g).
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure locomotor activity.
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Habituate individual mice to the open-field arenas for 30 minutes.
-
Administer this compound (3.16, 10, or 31.6 µmol/kg, intraperitoneally - i.p.) or vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
After 15 minutes, administer methamphetamine (2.69 µmol/kg, i.p.) or saline.
-
Immediately place the mice back into the open-field arenas and record locomotor activity (total distance traveled) for 60 minutes.
-
-
Data Analysis: Analyze the total distance traveled using a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare individual groups.
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test evaluates the ability of a weak sensory stimulus (prepulse) to inhibit the motor response to a subsequent strong stimulus (pulse).
-
Animals: Male Wistar rats (250-300 g).
-
Apparatus: Startle response chambers equipped with a loudspeaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimatize rats to the testing room for at least 1 hour.
-
Place each rat in a startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A 120 dB burst of white noise for 40 ms.
-
Prepulse-pulse trials: A prepulse stimulus (e.g., 73, 79, or 85 dB for 20 ms) is presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only.
-
-
Administer this compound or vehicle 30 minutes before the test session. To induce a PPI deficit, a psychotomimetic agent like phencyclidine (PCP) (e.g., 2.0 mg/kg, i.p.) can be administered 15 minutes before the test.
-
-
Data Analysis: Calculate % PPI as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Analyze the data using ANOVA with treatment and prepulse intensity as factors.
3. Conditioned Avoidance Response (CAR)
The CAR task is a predictive model for antipsychotic efficacy. It assesses the ability of a compound to suppress a learned avoidance response without producing general motor impairment.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: Two-way shuttle boxes with a grid floor capable of delivering a mild footshock, and equipped with a light or auditory conditioned stimulus (CS).
-
Procedure:
-
Training: Place a rat in the shuttle box. A trial begins with the presentation of the CS (e.g., a light and a tone) for 10 seconds. If the rat moves to the other compartment during the CS, the trial is terminated, and an avoidance response is recorded. If the rat fails to move, a mild footshock (e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, which can be terminated by the rat escaping to the other compartment. Rats are typically trained for multiple trials per day until they reach a stable high level of avoidance responding.
-
Testing: Once trained, administer this compound or vehicle at a set time before the test session (e.g., 60 minutes).
-
Conduct a test session identical to the training sessions and record the number of avoidance responses, escape failures, and inter-trial crosses.
-
-
Data Analysis: The primary measure is the percentage of avoidance responses. Data can be analyzed using a one-way ANOVA or a repeated-measures ANOVA if multiple test days are involved.
Mandatory Visualizations
Caption: Experimental workflow for investigating the antipsychotic-like effects of this compound.
Caption: Proposed signaling pathway for the antipsychotic-like effects of this compound.
References
Application Notes and Protocols for Assessing PD 144418 Effects on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 is a potent and highly selective sigma-1 (σ₁) receptor antagonist that has garnered significant interest in neuroscience research.[1] The σ₁ receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and neurotransmitter release.[2][3][4] Due to its role in these fundamental processes, the σ₁ receptor is a promising target for therapeutic interventions in a range of neurological and psychiatric disorders.
These application notes provide detailed protocols for assessing the effects of this compound on locomotor activity in rodents. Locomotor activity is a crucial behavioral endpoint for evaluating the potential of novel compounds to modulate central nervous system function, including psychostimulant and antipsychotic-like properties. The following protocols for the open-field test are based on established methodologies to ensure the generation of robust and reproducible data.
Mechanism of Action of this compound
This compound exhibits a high affinity for the σ₁ receptor while showing negligible affinity for the σ₂ receptor and a wide range of other neurotransmitter receptors.[1] By acting as an antagonist, this compound blocks the endogenous activity of the σ₁ receptor. This antagonism can influence downstream signaling pathways, including those involved in dopaminergic and glutamatergic neurotransmission, which are critical for the regulation of motor behavior. Studies have shown that this compound does not significantly alter basal locomotor activity at certain doses but can attenuate the hyperlocomotion induced by psychostimulants like cocaine and methamphetamine.
Data Presentation: Summary of this compound Effects on Locomotor Activity
The following table summarizes quantitative data from preclinical studies investigating the effects of this compound on locomotor activity in mice. This allows for a clear comparison of doses and their observed outcomes.
| Species | Behavioral Assay | Treatment Groups | Key Findings |
| Mice | Open-Field Test | Vehicle, this compound (3.16 or 10 μmol/kg) + Saline | No significant effect on basal locomotor activity at the tested doses. |
| Mice | Open-Field Test | Vehicle, this compound (3.16 or 10 μmol/kg) + Methamphetamine (2.69 μmol/kg) | This compound at 10 μmol/kg significantly attenuated methamphetamine-induced hyperlocomotion. |
Data extracted from a study investigating the effects of repeated administration of this compound on the locomotor-activating properties of methamphetamine.
Experimental Protocols
Protocol 1: Assessment of this compound Effects on Spontaneous Locomotor Activity using the Open-Field Test
This protocol is designed to evaluate the intrinsic effects of this compound on the normal locomotor activity of rodents.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline)
-
Experimental animals (e.g., adult male C57BL/6 mice)
-
Open-field apparatus (e.g., 40 cm x 40 cm x 30 cm arena made of non-porous material)
-
Automated video tracking system and software
-
Standard laboratory equipment (syringes, needles, beakers, etc.)
-
70% ethanol solution for cleaning
Procedure:
-
Animal Acclimation:
-
House animals in the testing facility for at least one week prior to the experiment to allow for acclimatization to the housing conditions.
-
On the day of testing, transfer the animals to the testing room at least 60 minutes before the start of the experiment to allow for habituation to the novel environment.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable vehicle. While saline is common, the specific solubility of this compound may require a small percentage of a solubilizing agent like DMSO or Tween 80, which should then be diluted in saline. It is crucial to establish the appropriate vehicle and ensure it does not have any independent effects on locomotor activity.
-
Prepare fresh solutions on the day of the experiment.
-
Calculate and prepare the required concentrations to administer the desired doses based on the animal's body weight (e.g., in mg/kg or μmol/kg).
-
-
Drug Administration:
-
Gently handle and restrain the mouse.
-
Administer the appropriate dose of this compound or vehicle via intraperitoneal (IP) injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
-
Open-Field Test:
-
Following a predetermined pretreatment interval after the injection (e.g., 15-30 minutes), gently place the mouse in the center of the open-field arena.
-
Immediately start the video recording and tracking software.
-
Allow the animal to freely explore the arena for a set duration, typically 30 to 60 minutes.
-
After the session, carefully remove the animal and return it to its home cage.
-
Thoroughly clean the open-field apparatus with a 70% ethanol solution between each animal to eliminate any olfactory cues.
-
-
Data Collection and Analysis:
-
The automated tracking system will record various parameters. Key measures for locomotor activity include:
-
Total Distance Traveled (cm): The overall distance the animal moved during the session.
-
Horizontal Activity: The number of beam breaks or movements in the horizontal plane.
-
Vertical Activity (Rearing): The number of times the animal stands on its hind legs.
-
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
-
Protocol 2: Assessment of this compound Effects on Psychostimulant-Induced Hyperlocomotion
This protocol is designed to investigate the potential of this compound to attenuate the locomotor-stimulating effects of a psychostimulant drug.
Materials:
-
Same as Protocol 1, with the addition of a psychostimulant drug (e.g., methamphetamine or cocaine).
Procedure:
-
Animal Acclimation and Preparation of Drug Solutions:
-
Follow steps 1 and 2 from Protocol 1. Prepare the psychostimulant solution in a suitable vehicle (typically saline).
-
-
Drug Administration (Pretreatment and Challenge):
-
Administer the appropriate dose of this compound or vehicle via IP injection.
-
After a specific pretreatment interval (e.g., 15 minutes), administer the psychostimulant (the "challenge" drug) or its vehicle via the appropriate route (e.g., IP injection).
-
-
Open-Field Test:
-
Immediately after the psychostimulant injection, place the mouse in the center of the open-field arena.
-
Follow steps 4c-4e from Protocol 1. The test duration is typically 60 to 120 minutes to capture the full effect of the psychostimulant.
-
-
Data Collection and Analysis:
-
Collect the same locomotor parameters as in Protocol 1.
-
The primary comparison will be between the group receiving this compound + psychostimulant and the group receiving vehicle + psychostimulant to determine if this compound attenuates the hyperlocomotor response. Statistical analysis should be performed accordingly.
-
Visualizations
Sigma-1 Receptor Signaling Pathway
References
Application Notes and Protocols for PD 144418 Administration in Preclinical Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 144418 is a potent and highly selective sigma-1 (σ₁) receptor antagonist, demonstrating a high affinity for σ₁ receptors with a Ki of 0.08 nM and over 17,000-fold selectivity against the σ₂ subtype.[1] The sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions and has emerged as a promising target for therapeutic intervention in several neurological and psychiatric disorders, including addiction. Preclinical studies have shown that this compound can modulate the behavioral effects of drugs of abuse, such as cocaine and methamphetamine, suggesting its potential as a pharmacological tool to investigate the role of the sigma-1 receptor in addiction and as a lead compound for the development of novel anti-addiction therapies.
These application notes provide a comprehensive overview of the use of this compound in preclinical models of addiction, including detailed protocols for its administration in key behavioral paradigms, a summary of quantitative data from relevant studies, and a visualization of the implicated signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various preclinical models relevant to addiction research.
Table 1: Effects of this compound on Methamphetamine-Induced Hyperactivity in Mice
| Animal Model | Drug of Abuse (Dose) | This compound Dose (µmol/kg, IP) | Pretreatment Time | Behavioral Effect | Reference |
| Mice | Methamphetamine (2.69 µmol/kg) | 3.16 | 15 min | No significant attenuation of hyperactivity. | [2] |
| Mice | Methamphetamine (2.69 µmol/kg) | 10 | 15 min | Significant suppression of hyperactivity. | [2] |
| Mice | Methamphetamine (2.69 µmol/kg) | 31.6 | 15 min | Significant suppression of hyperactivity. | [2] |
Table 2: Effects of this compound on Operant Responding for Food Reward in Rats
| Animal Model | Reinforcer | Schedule of Reinforcement | This compound Dose (µmol/kg, IP) | Behavioral Effect | Reference |
| Rats | Chow Pellets | Fixed Ratio 2 (FR2) | 10 | Significant attenuation of active lever responses. | [3] |
| Rats | Sucrose Pellets | Fixed Ratio 2 (FR2) | 10 | No significant decrease in active lever responses. | |
| Rats | Chow Pellets | Progressive Ratio (PR) | 10 | Significant reduction in breakpoint. | |
| Rats | Sucrose Pellets | Progressive Ratio (PR) | 10 | Significant reduction in breakpoint. |
Experimental Protocols
Protocol 1: Attenuation of Methamphetamine-Induced Hyperactivity
This protocol is designed to assess the ability of this compound to reduce the stimulant effects of methamphetamine on locomotor activity in mice.
Materials:
-
This compound
-
Methamphetamine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 1% DMSO in sterile saline)
-
Male mice (e.g., C57BL/6)
-
Open field activity chambers equipped with automated tracking software
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment. Habituate each mouse to the open field chamber for 30-60 minutes on the day prior to testing.
-
This compound Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., to achieve doses of 3.16, 10, and 31.6 µmol/kg in an injection volume of 10 ml/kg). It may be necessary to use sonication or gentle heating to aid dissolution.
-
Administration:
-
Administer this compound or vehicle via IP injection.
-
Return the mice to their home cages for a 15-minute pretreatment period.
-
-
Methamphetamine Administration:
-
Following the pretreatment period, administer methamphetamine (e.g., 2.69 µmol/kg) or saline via IP injection.
-
-
Locomotor Activity Monitoring:
-
Immediately place the mice in the open field chambers.
-
Record locomotor activity (e.g., distance traveled, stereotypy counts) for a period of 60-90 minutes.
-
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound pretreatment on methamphetamine-induced hyperactivity.
Protocol 2: Operant Responding for Food Reward (Progressive Ratio Schedule)
This protocol assesses the effect of this compound on the motivation to work for a palatable food reward in rats, using a progressive ratio schedule of reinforcement.
Materials:
-
This compound
-
Vehicle for this compound
-
Male rats (e.g., Sprague-Dawley)
-
Operant conditioning chambers equipped with levers, a food pellet dispenser, and control software
-
Palatable food pellets (e.g., sucrose or high-fat pellets)
-
Syringes and needles for IP injection
Procedure:
-
Food Restriction (if applicable): Food restrict the rats to 85-90% of their free-feeding body weight to increase motivation for the food reward. Provide ad libitum access to water.
-
Training (Fixed Ratio):
-
Train the rats to press a designated "active" lever for a food pellet reward on a fixed ratio 1 (FR1) schedule (one lever press results in one pellet).
-
Once responding is stable, gradually increase the FR schedule (e.g., to FR2, then FR5) over several daily sessions.
-
-
Progressive Ratio (PR) Testing:
-
Once stable responding is achieved on the final FR schedule, switch to a PR schedule. On a PR schedule, the number of lever presses required for each subsequent reward increases.
-
Establish a stable baseline of responding on the PR schedule over several sessions. The "breakpoint" is the highest ratio completed before the animal ceases to respond for a set period.
-
-
This compound Administration and Testing:
-
On the test day, administer this compound (e.g., 10 µmol/kg) or vehicle via IP injection 15-30 minutes before placing the rat in the operant chamber.
-
Conduct the PR session and record the breakpoint, as well as other measures such as the number of active and inactive lever presses and total rewards earned.
-
-
Data Analysis: Compare the breakpoint and other operant measures between the this compound and vehicle treatment groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the breakpoint in the this compound group suggests a decrease in the motivation for the food reward.
Protocol 3: Cocaine Intravenous Self-Administration (IVSA) - A Framework
Materials:
-
This compound
-
Cocaine hydrochloride
-
Vehicle for this compound
-
Sterile saline (0.9% NaCl)
-
Male rats with indwelling intravenous catheters
-
Operant conditioning chambers equipped for IVSA (infusion pump, tether system, levers)
-
Syringes and needles for IP injection
Procedure:
-
Catheter Implantation Surgery: Surgically implant chronic indwelling catheters into the jugular vein of the rats. Allow for a recovery period of at least one week.
-
Acquisition of Cocaine Self-Administration:
-
Train rats to self-administer cocaine (e.g., 0.25-0.5 mg/kg/infusion) on an FR1 schedule during daily 2-hour sessions. Each active lever press results in an intravenous infusion of cocaine, often paired with a discrete cue (e.g., light and/or tone).
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Pretreatment and Testing:
-
Once a stable baseline of cocaine self-administration is established, begin pretreatment with this compound.
-
Administer a range of doses of this compound (e.g., 3, 10, 30 µmol/kg) or vehicle via IP injection 15-30 minutes prior to the self-administration session.
-
Record the number of cocaine infusions, active and inactive lever presses.
-
-
Data Analysis: Analyze the data to determine if this compound pretreatment alters the number of self-administered cocaine infusions. A dose-dependent decrease would suggest that sigma-1 receptor antagonism reduces the reinforcing effects of cocaine.
Protocol 4: Cue-Induced Reinstatement of Cocaine-Seeking - A Framework
This protocol provides a framework for investigating the effect of this compound on cue-induced reinstatement of cocaine-seeking behavior.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Vehicle for this compound
-
Sterile saline (0.9% NaCl)
-
Male rats with indwelling intravenous catheters
-
Operant conditioning chambers equipped for IVSA
-
Syringes and needles for IP injection
Procedure:
-
Cocaine Self-Administration and Cue-Conditioning:
-
Train rats to self-administer cocaine paired with discrete cues as described in Protocol 3.
-
-
Extinction Training:
-
Following stable self-administration, begin extinction training. During extinction sessions, active lever presses no longer result in cocaine infusions or the presentation of the associated cues.
-
Continue extinction sessions until responding on the active lever is significantly reduced to a predefined criterion (e.g., <25% of the average of the last three self-administration sessions).
-
-
This compound Pretreatment and Reinstatement Test:
-
On the test day, administer this compound (e.g., 3, 10, 30 µmol/kg) or vehicle via IP injection 15-30 minutes before the session.
-
Place the rats in the operant chambers and present the previously cocaine-paired cues non-contingently or contingently upon an active lever press (without cocaine infusion).
-
Record the number of active and inactive lever presses.
-
-
Data Analysis: Compare the number of active lever presses during the reinstatement test between the this compound and vehicle groups. A significant reduction in active lever pressing in the this compound group would indicate that sigma-1 receptor antagonism attenuates cue-induced drug-seeking behavior.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of Sigma-1 Receptor in the Context of Addiction
Caption: Sigma-1 receptor signaling in addiction.
Experimental Workflow for this compound in a Cocaine Self-Administration and Reinstatement Model
Caption: Workflow for cocaine self-administration and reinstatement.
Logical Relationship: this compound's Mechanism in Reducing Drug-Seeking
Caption: this compound's mechanism in reducing drug-seeking.
References
Troubleshooting & Optimization
troubleshooting PD 144418 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective sigma-1 (σ1) receptor antagonist, PD 144418.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro experiments with this compound, focusing on solubility and experimental setup.
FAQs on this compound Solubility
Q1: I'm having trouble dissolving this compound oxalate. What is the recommended solvent?
A1: The recommended solvent for creating a stock solution of this compound oxalate is dimethyl sulfoxide (DMSO).
Q2: What is the maximum concentration of this compound oxalate that can be dissolved in DMSO?
A2: The solubility of this compound oxalate in DMSO can vary slightly between batches and suppliers. However, it is generally soluble up to 50 mM in DMSO.[1] One supplier specifies a solubility of 10 mg/mL (26.85 mM) in DMSO and recommends sonication to aid dissolution.[2]
Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A3: Precipitation can occur if the stock solution is stored at low temperatures. To redissolve the compound, you can warm the vial to 37°C and use sonication until the solution is clear. It is advisable to prepare fresh dilutions from the stock for each experiment and to store the stock solution in small aliquots to minimize freeze-thaw cycles.
Q4: When I dilute my DMSO stock of this compound into my aqueous cell culture medium, it precipitates. How can I prevent this?
A4: This is a common issue with hydrophobic compounds dissolved in DMSO. To minimize precipitation when diluting into aqueous buffers or media, ensure that the final concentration of DMSO in your assay is low (typically ≤0.5%). It is recommended to add the DMSO stock solution to the aqueous buffer with vigorous vortexing or mixing. Another strategy is to first dilute the DMSO stock into a small volume of serum-containing medium, as the serum proteins can help to keep the compound in solution, before further diluting to the final concentration.
Data Presentation: Solubility of this compound Oxalate
| Solvent | Reported Solubility |
| DMSO | Soluble to 50 mM[1] |
| DMSO | 10 mg/mL (26.85 mM)[2] |
| Aqueous Buffers | Poorly soluble; requires a co-solvent like DMSO. |
Experimental Protocols
This section provides a detailed methodology for an in vitro assay to investigate the effect of this compound on NMDA-induced cGMP production in cultured neurons.
Protocol: Measurement of cGMP Levels in Cultured Neurons
This protocol is designed to assess the antagonistic effect of this compound on the N-methyl-D-aspartate (NMDA) receptor-mediated increase in cyclic guanosine monophosphate (cGMP).
Materials:
-
Cultured primary neurons (e.g., cortical or cerebellar neurons)
-
Neurobasal medium with supplements
-
This compound oxalate
-
N-methyl-D-aspartate (NMDA)
-
Glycine (co-agonist for NMDA receptor)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
0.1 M HCl for cell lysis
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound oxalate in 100% DMSO.
-
If necessary, warm the solution to 37°C and sonicate to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C.
-
-
Cell Culture and Plating:
-
Plate primary neurons at a suitable density in 96-well plates.
-
Culture the cells for at least 7 days in vitro to allow for maturation and expression of functional NMDA receptors.
-
-
Pre-treatment with this compound:
-
On the day of the experiment, gently remove the culture medium.
-
Wash the cells once with a pre-warmed physiological buffer (e.g., Krebs-Ringer-HEPES).
-
Add fresh buffer containing the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM). The final DMSO concentration should be kept below 0.5%. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with this compound for 15-30 minutes at 37°C.
-
-
NMDA Stimulation:
-
Following the pre-incubation, add NMDA (final concentration, e.g., 100 µM) and glycine (final concentration, e.g., 10 µM) to the wells.
-
Incubate for the desired time to stimulate cGMP production (e.g., 2-10 minutes).
-
-
Cell Lysis and cGMP Measurement:
-
Terminate the stimulation by aspirating the buffer and adding 100 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.
-
Incubate at room temperature for 10-20 minutes.
-
The resulting cell lysates can be used directly for cGMP measurement using a commercially available cGMP EIA kit. Follow the manufacturer's instructions for the assay.
-
-
Data Analysis:
-
Calculate the concentration of cGMP in each sample based on the standard curve generated from the EIA kit.
-
Normalize the cGMP levels to the protein concentration in each well if desired.
-
Plot the cGMP concentration against the concentration of this compound to determine the inhibitory effect.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of NMDA receptor-mediated cGMP production and its modulation by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the effect of this compound on NMDA-induced cGMP production.
Logical Relationship Diagram: Troubleshooting Solubility
Caption: Troubleshooting flowchart for this compound solubility issues.
References
Technical Support Center: Optimizing PD 144418 Concentration for Cell-Based Assays
Welcome to the technical support center for the use of PD 144418 in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist for the sigma-1 receptor (σ1R). It exhibits a very high affinity for the σ1R with a Ki value of approximately 0.08 nM and shows over 17,000-fold selectivity for the σ1R over the sigma-2 receptor (σ2R)[1][2]. Its mechanism of action is to block the function of the σ1R, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which is involved in regulating calcium signaling, ion channel function, and cellular stress responses[3].
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: Based on published data, a starting point for dose-response experiments in cell-based assays is in the low micromolar range. For example, in ScN2a-RML cells, this compound showed an effective concentration (EC50) of 5.2 µM for reducing PK-resistant PrP levels[4]. It is crucial to perform a dose-response experiment for your specific cell line and assay to determine the optimal concentration. A typical starting range for a dose-response curve could be from 10 nM to 50 µM.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in anhydrous DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound toxic to cells?
A4: Like any compound, this compound can be toxic to cells at high concentrations. In ScN2a-RML cells, the cytotoxic concentration (LC50) was found to be greater than 22 µM[4]. It is essential to determine the cytotoxicity of this compound in your specific cell line by performing a cell viability assay in parallel with your functional assay.
Q5: What are the known off-target effects of this compound?
A5: this compound is known for its high selectivity for the sigma-1 receptor. Studies have shown that it lacks significant affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors, as well as various ion channels and enzymes. However, at very high concentrations, the potential for off-target effects increases. It is always good practice to use the lowest effective concentration to minimize the risk of off-target activities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Suboptimal Concentration: The concentration used may be too low to effectively antagonize the sigma-1 receptor in your cell system. 2. Compound Degradation: The compound may be unstable in your cell culture medium over the duration of the experiment. 3. Low Sigma-1 Receptor Expression: Your cell line may not express the sigma-1 receptor at a high enough level. 4. Incorrect Assay Endpoint: The chosen readout may not be sensitive to sigma-1 receptor modulation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM). 2. Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the media with fresh compound. 3. Verify sigma-1 receptor expression in your cell line using techniques like qPCR or Western blotting. 4. Ensure your assay is designed to detect changes in pathways known to be modulated by the sigma-1 receptor (e.g., calcium signaling, NMDA receptor function). |
| High Cell Death or Cytotoxicity | 1. Concentration Too High: The concentration of this compound may be in the cytotoxic range for your cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the LC50 in your cell line. Use concentrations well below the toxic threshold for your functional assays. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control (media with the same DMSO concentration without the compound) in your experiments. |
| Inconsistent Results Between Experiments | 1. Variability in Stock Solution: Inconsistent preparation or storage of the stock solution. 2. Cell Passage Number: Different passage numbers of cells can lead to variability in their response. 3. Inconsistent Plating Density: Variations in the number of cells seeded can affect the outcome. | 1. Prepare a large batch of stock solution, aliquot it, and store it properly to ensure consistency across experiments. 2. Use cells within a defined passage number range for all experiments. 3. Ensure consistent cell seeding density across all wells and experiments. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki (σ1R) | 0.08 nM | Guinea pig brain membranes | |
| Ki (σ2R) | 1377 nM | Neuroblastoma x glioma cells | |
| EC50 | 5.2 µM | ScN2a-RML cells (antiprion activity) | |
| LC50 | >22 µM | ScN2a-RML cells |
Experimental Protocols
Protocol 1: Dose-Response Determination for this compound
This protocol outlines a general procedure to determine the effective concentration range of this compound for a specific cell-based assay.
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a density appropriate for your assay and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of your this compound stock solution in your cell culture medium. A suggested 10-point, 3-fold serial dilution starting from 50 µM is a good starting point. Remember to prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your specific functional assay (e.g., calcium imaging, neurite outgrowth analysis, reporter gene assay).
-
Data Analysis: Plot the response as a function of the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
Protocol 2: Cytotoxicity Assay
This protocol describes how to assess the cytotoxicity of this compound using a common method like the MTT assay.
-
Cell Seeding and Treatment: Follow steps 1-3 from the Dose-Response Determination protocol. It is recommended to run the cytotoxicity assay in parallel with your functional assay using the same cell seeding density and treatment duration.
-
MTT Reagent Addition: After the incubation period, add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot cell viability (%) against the log of the this compound concentration to determine the LC50 value.
Visualizations
Caption: this compound antagonizes the Sigma-1 receptor, affecting downstream signaling.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Caption: A logical guide for troubleshooting common issues with this compound.
References
- 1. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Advancing depression treatment: the role of sigma receptor ligands [frontiersin.org]
- 4. Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid off-target effects with PD 144418
Welcome to the technical support center for PD 144418, a high-affinity and selective sigma-1 (σ1) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that acts as a highly selective antagonist for the sigma-1 (σ1) receptor.[1] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it modulates calcium signaling and responds to cellular stress.[2][3][4][5]
Q2: How selective is this compound for the sigma-1 receptor?
This compound exhibits high selectivity for the σ1 receptor. Studies have shown that it has a very high affinity for the σ1 receptor (Ki of 0.08 nM) and a significantly lower affinity for the sigma-2 (σ2) receptor (Ki of 1377 nM). Furthermore, it has been demonstrated to lack significant affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors.
Q3: What are the potential off-target effects of this compound?
Due to its high selectivity, off-target effects of this compound are expected to be minimal when used at appropriate concentrations. However, like any small molecule inhibitor, at high concentrations, there is a possibility of interacting with other proteins. The most likely off-target is the σ2 receptor, given it is the closest in terms of binding affinity, although this affinity is substantially weaker.
Q4: How can I be confident that the observed phenotype in my experiment is due to on-target σ1 receptor antagonism?
To ensure the observed effects are due to on-target activity, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response curve to identify the minimal concentration of this compound required to elicit the desired effect. This minimizes the risk of engaging lower-affinity off-targets.
-
Perform rescue experiments: If possible, in a cell line where the σ1 receptor has been knocked out or knocked down (e.g., using CRISPR-Cas9 or siRNA), the biological effect of this compound should be absent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | 1. Compound Instability: this compound may be degrading in the cell culture media over time. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell type or experimental conditions. 3. Low Receptor Expression: The cell line used may have very low endogenous expression of the σ1 receptor. | 1. Prepare fresh stock solutions and consider the stability of the compound in your experimental media. 2. Perform a dose-response experiment to determine the optimal working concentration. 3. Verify σ1 receptor expression levels in your cell line using techniques like Western blot or qPCR. |
| High cellular toxicity observed. | 1. Off-target Effects: At high concentrations, this compound may be interacting with other proteins, leading to toxicity. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used. | 1. Lower the concentration of this compound to the lowest effective dose. 2. Ensure the final concentration of the solvent in the culture media is below the toxic threshold for your cell line (typically <0.1% for DMSO). |
| Observed phenotype does not match published literature for σ1 receptor antagonism. | 1. Cell-type Specific Effects: The function and downstream effects of the σ1 receptor can be cell-type dependent. 2. Complex Biological System: The observed phenotype may be a result of a complex interplay of signaling pathways in your specific model. 3. Potential Off-Target Effect: The phenotype could be due to an uncharacterized off-target in your specific experimental system. | 1. Carefully consider the cellular context of your experiment and compare it to the published literature. 2. Further investigate the signaling pathways involved in your experimental model. 3. Perform the validation experiments outlined in FAQ Q4 to confirm on-target activity. |
Data Presentation
This compound Binding Affinity Profile
| Target | K_i (nM) | Reference |
| Sigma-1 (σ1) Receptor | 0.08 | |
| Sigma-2 (σ2) Receptor | 1377 | |
| Dopaminergic Receptors | No significant affinity | |
| Adrenergic Receptors | No significant affinity | |
| Muscarinic Receptors | No significant affinity |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Determining Binding Affinity and Selectivity
This protocol is used to determine the binding affinity (K_i) of this compound for the σ1 receptor and to assess its selectivity against the σ2 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing σ1 and σ2 receptors (e.g., guinea pig brain membranes)
-
Radioligand for σ1 receptor (e.g., --INVALID-LINK---pentazocine)
-
Radioligand for σ2 receptor (e.g., [³H]DTG in the presence of a σ1-selective ligand to block σ1 sites)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, membrane preparation, and a high concentration of a non-labeled competitor (e.g., haloperidol).
-
Competitive Binding: Add assay buffer, radioligand, membrane preparation, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competitive binding curve and convert it to a K_i value using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is used to verify that this compound directly binds to the σ1 receptor in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
Materials:
-
Intact cells expressing the σ1 receptor
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR machine)
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cells with either this compound or a vehicle control and incubate to allow for compound entry.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and prepare samples for Western blotting.
-
Western Blotting: Perform SDS-PAGE and Western blotting using an antibody specific for the σ1 receptor.
-
Data Analysis: Quantify the band intensity of the soluble σ1 receptor at each temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Simplified signaling pathway of the Sigma-1 receptor and the antagonistic action of this compound.
Caption: Experimental workflow to characterize this compound and minimize off-target effects.
References
interpreting unexpected results in PD 144418 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 144418. Our aim is to help you interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective sigma-1 (σ1) receptor antagonist.[1][2] Its primary mechanism of action is to bind to the sigma-1 receptor with very high affinity, thereby blocking the actions of sigma-1 receptor agonists.[3][4] It displays significantly lower affinity for the sigma-2 (σ2) receptor and a wide range of other neurotransmitter receptors, making it a valuable tool for studying the specific roles of the sigma-1 receptor.[1]
Q2: What are the known binding affinities of this compound?
The binding affinity of this compound is highest for the sigma-1 receptor. Quantitative data on its binding kinetics are summarized below.
| Receptor Subtype | K_i_ (nM) | Reference |
| Sigma-1 (σ1) | 0.08 | |
| Sigma-2 (σ2) | 1377 |
Q3: In what types of experimental models has this compound been used?
This compound has been utilized in a variety of in vitro and in vivo models to investigate the function of the sigma-1 receptor. These include:
-
Neurochemical and Biochemical Assays: To determine its binding affinity and selectivity for sigma receptors.
-
In Vitro Cellular Models: To study its effects on cellular processes, such as reversing NMDA-induced increases in cGMP in rat cerebellar slices.
-
Behavioral Models in Rodents: To assess its potential antipsychotic, anxiolytic, and antidepressant properties, as well as its effects on motivation and reward. For instance, it has been shown to antagonize mescaline-induced scratching and reduce motivation for food reinforcers.
Troubleshooting Guide
Issue 1: I am not observing the expected antagonist effect of this compound in my experiment.
Potential Causes and Troubleshooting Steps:
-
Inadequate Concentration: Due to its high potency, it is possible that the concentration of this compound being used is too low to effectively antagonize the sigma-1 receptor in your specific experimental system.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your model.
-
-
Experimental System Insensitivity: The biological effect you are measuring may not be mediated by the sigma-1 receptor, or the sigma-1 receptor may not be expressed at sufficient levels in your chosen cell line or tissue.
-
Recommendation: Confirm sigma-1 receptor expression in your experimental system using techniques such as Western blot or qPCR. Consider using a positive control (a known sigma-1 receptor agonist) to validate the responsiveness of your system.
-
-
Compound Instability: Improper storage or handling of the this compound stock solution may lead to its degradation.
-
Recommendation: Prepare fresh solutions of this compound for each experiment and store them according to the manufacturer's instructions.
-
Issue 2: I am observing unexpected or off-target effects that cannot be attributed to sigma-1 receptor antagonism.
Potential Causes and Troubleshooting Steps:
-
High Concentrations: Although this compound is highly selective, at very high concentrations, it may begin to interact with other receptors or cellular targets.
-
Recommendation: Use the lowest effective concentration of this compound as determined by a dose-response study. If off-target effects are suspected, consider using another selective sigma-1 receptor antagonist to see if the effect is reproducible.
-
-
Interaction with Other Reagents: The observed effect could be due to an interaction between this compound and another component of your experimental system.
-
Recommendation: Review all components of your experimental buffer and media for potential interactions. Run control experiments with vehicle alone to rule out any effects of the solvent.
-
Issue 3: I am seeing high variability in my results between experiments.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Experimental Conditions: Minor variations in experimental parameters such as incubation time, temperature, or cell density can lead to significant differences in results.
-
Recommendation: Standardize all experimental protocols and ensure that all steps are performed consistently across all experiments.
-
-
Cell Line or Animal Model Variability: Biological systems can exhibit inherent variability.
-
Recommendation: Use cells from the same passage number for in vitro studies. For in vivo studies, ensure that animals are age- and sex-matched and are housed under identical conditions.
-
Experimental Protocols
1. Receptor Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol is adapted from the methodology described in the literature for characterizing the binding of this compound.
-
Materials:
-
Guinea pig brain membranes (for sigma-1) or neuroblastoma x glioma cell membranes (for sigma-2)
-
Radioligand: --INVALID-LINK---pentazocine (for sigma-1) or [³H]1,3,di-O-tolylguanidine (DTG) (for sigma-2)
-
This compound
-
(+)-pentazocine (for masking sigma-1 sites in the sigma-2 assay)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare membrane homogenates according to standard laboratory protocols.
-
For sigma-1 binding, incubate the guinea pig brain membranes with varying concentrations of this compound and a fixed concentration of --INVALID-LINK---pentazocine.
-
For sigma-2 binding, incubate the neuroblastoma x glioma cell membranes with varying concentrations of this compound, a fixed concentration of [³H]DTG, and 200 nM (+)-pentazocine to block the sigma-1 sites.
-
Incubate the reactions at the appropriate temperature and for the optimal duration.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the K_i_ value of this compound for each receptor subtype.
-
2. In Vivo Behavioral Assessment: Antagonism of Mescaline-Induced Scratching
This protocol is based on behavioral studies mentioned for this compound.
-
Animals: Male mice.
-
Materials:
-
This compound
-
Mescaline
-
Vehicle (e.g., saline)
-
-
Procedure:
-
Acclimate the mice to the testing environment.
-
Administer this compound or vehicle at the desired doses via an appropriate route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time, administer mescaline to induce the scratching behavior.
-
Immediately after mescaline administration, place the mice in individual observation chambers.
-
Record the number of scratching bouts over a defined observation period.
-
Compare the number of scratches in the this compound-treated groups to the vehicle-treated control group to assess the antagonist effect.
-
Visualizations
References
- 1. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | σ1 Receptor Ligand | MCE [medchemexpress.cn]
- 3. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into binding of endogenous neurosteroid ligands to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
stability of PD 144418 in solution for long-term experiments
Welcome to the technical support center for PD 144418. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist for the sigma-1 receptor (σ1R), with a binding affinity (Ki) of approximately 0.08 nM.[1] It exhibits over 17,000-fold selectivity for the sigma-1 receptor over the sigma-2 receptor.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). It plays a crucial role in regulating calcium signaling between the ER and mitochondria, which in turn modulates various cellular processes including ion channel function and cell survival pathways.
2. How should I prepare and store stock solutions of this compound for long-term experiments?
Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring reproducible experimental results.
-
Solvent Selection: While specific long-term stability data in various solvents is limited, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of many organic compounds.
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes in appropriate containers (e.g., polypropylene tubes). Store these aliquots at -80°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution and dilute it to the final working concentration in your aqueous experimental medium (e.g., cell culture medium, saline). It is advisable to prepare fresh working solutions for each experiment and avoid storing diluted aqueous solutions for extended periods.
3. Is there any data on the long-term stability of this compound in solution?
To ensure the stability of this compound in your specific long-term experimental setup, it is recommended to perform a stability validation study. A potential protocol for such a study is outlined in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected antagonist effect over time in a long-term experiment. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen, concentrated stock for each time point or refreshment of the medium. Consider performing a stability check of this compound in your specific experimental medium at the experimental temperature. |
| High variability between replicate experiments. | Improper storage and handling of this compound stock solutions. | Ensure stock solutions are properly aliquoted and stored at -80°C to avoid multiple freeze-thaw cycles. Use a fresh aliquot for each new experiment. Verify the accuracy of your pipetting and dilution series. |
| Unexpected off-target effects observed. | Use of excessively high concentrations of this compound. | Although this compound is highly selective, using it at concentrations significantly above its Ki may lead to off-target effects. Perform a dose-response curve to determine the optimal concentration for your experiment that achieves the desired level of sigma-1 receptor antagonism without causing non-specific effects. |
| Precipitation of the compound in aqueous solution. | Low solubility of this compound in the experimental buffer. | Ensure the final concentration of DMSO in your aqueous working solution is kept low (typically <0.1%) to maintain solubility and minimize solvent-induced artifacts. If precipitation persists, consider using a different solvent for the initial stock or employing a suitable solubilizing agent, after verifying its compatibility with your experimental system. |
Experimental Protocols
Protocol for Validating Long-Term Stability of this compound in Solution
This protocol is adapted from methodologies used for other small molecules and can be tailored to your specific experimental conditions.
-
Solution Preparation: Prepare a solution of this compound in your experimental medium (e.g., cell culture medium + 10% FBS) at the highest concentration you plan to use. As a control, prepare a similar solution with the vehicle (e.g., DMSO) at the same final concentration.
-
Incubation: Aliquot the solutions and incubate them under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove an aliquot from each condition.
-
Activity Assay: Use a relevant bioassay to test the activity of the stored this compound. This could be an in vitro assay measuring its ability to antagonize a sigma-1 receptor agonist-induced response.
-
Data Analysis: Compare the activity of the stored this compound at each time point to the activity at time 0. A significant decrease in activity would indicate degradation.
In Vivo Protocol: Attenuation of Cocaine-Induced Hyperactivity in Mice
This protocol is based on published studies demonstrating the in vivo efficacy of this compound.[2][3]
-
Animals: Use male Swiss-Webster mice or another appropriate strain.
-
Drug Preparation:
-
Dissolve this compound in a vehicle suitable for intraperitoneal (i.p.) injection, such as sterile saline. The final injection volume should be adjusted based on the animal's weight (e.g., 10 mL/kg).
-
Dissolve cocaine hydrochloride in sterile saline.
-
-
Experimental Procedure:
-
Acclimate the mice to the locomotor activity chambers.
-
Administer this compound (e.g., 1, 3.16, and 10 µmol/kg, i.p.) or the vehicle.
-
After a predetermined pretreatment time (e.g., 15-30 minutes), administer cocaine (e.g., 10 mg/kg, i.p.) or saline.
-
Record locomotor activity for a set period (e.g., 60 minutes) following the cocaine injection.
-
-
Data Analysis: Compare the locomotor activity of mice treated with this compound and cocaine to the group that received vehicle and cocaine. A significant reduction in hyperactivity indicates an antagonist effect of this compound.
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor, the target of this compound, is a chaperone protein at the ER-mitochondria interface that modulates a variety of signaling pathways. This compound, as an antagonist, inhibits these functions.
Caption: this compound antagonizes the sigma-1 receptor at the MAM.
Experimental Workflow for In Vivo Studies
A generalized workflow for conducting in vivo experiments with this compound to assess its behavioral effects.
Caption: Workflow for in vivo behavioral experiments with this compound.
References
- 1. The pharmacology of the novel and selective sigma ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between Cerebral Sigma-1 Receptor Occupancy and Attenuation of Cocaine’s Motor Stimulatory Effects in Mice by PD144418 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between cerebral sigma-1 receptor occupancy and attenuation of cocaine's motor stimulatory effects in mice by PD144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding of PD 144418 in Assays
Welcome to the technical support center for PD 144418. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues with non-specific binding during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly selective sigma-1 (σ1) receptor antagonist.[1] It exhibits a very high affinity for the sigma-1 receptor while having a significantly lower affinity for the sigma-2 (σ2) receptor and a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors.[1] This high selectivity is a key feature of the compound.
Q2: I am observing unexpected effects in my assay when using this compound. Is this due to non-specific binding?
While all compounds have the potential for off-target effects, this compound is known for its high selectivity for the sigma-1 receptor.[1][2][3] Before concluding that observed effects are due to non-specific binding of this compound, it is crucial to systematically evaluate other potential experimental variables. This guide provides a framework for troubleshooting these unexpected findings.
Q3: What are the first steps I should take to troubleshoot potential non-specific binding?
The initial steps in troubleshooting involve verifying your experimental setup and including appropriate controls. A logical workflow can help distinguish between true off-target effects and experimental artifacts.
Caption: Troubleshooting workflow for unexpected experimental results.
Troubleshooting Guides
Guide 1: Biochemical Assays (e.g., Binding Assays, Enzyme Assays)
Issue: High background signal or inconsistent results in a biochemical assay with this compound.
Possible Cause: Non-specific binding of the compound to the plate, beads, or other assay components.
Troubleshooting Steps:
-
Incorporate Proper Controls:
-
No-Enzyme/No-Protein Control: To determine the background signal from the compound and buffer components.
-
Vehicle Control: To assess the effect of the solvent (e.g., DMSO) on the assay.
-
Positive Control: A known inhibitor/ligand for your target to ensure the assay is performing as expected.
-
Negative Control: An inactive compound structurally similar to this compound, if available.
-
-
Optimize Blocking Agents: Blocking agents are crucial for preventing non-specific interactions with assay surfaces. The choice and concentration of the blocking agent may need to be optimized.
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 0.1% - 5% | A commonly used protein blocking additive. |
| Casein | 0.1% - 5% | Can be more effective than BSA in some ELISAs. |
| Non-fat Dry Milk | 1% - 5% | A cost-effective alternative for some applications. |
| Tween 20 | 0.05% - 0.1% | A non-ionic detergent that reduces hydrophobic interactions. |
-
Adjust Buffer Composition:
-
Salt Concentration: Increasing the salt concentration (e.g., 150 mM to 500 mM NaCl) can reduce non-specific electrostatic interactions.
-
Detergents: Including a mild non-ionic detergent like Tween 20 or Triton X-100 can minimize hydrophobic interactions.
-
Guide 2: Cell-Based Assays
Issue: Unexpected cellular responses or high background in imaging assays.
Possible Cause: Non-specific interactions with cell surfaces, extracellular matrix, or plasticware.
Troubleshooting Steps:
-
Implement Comprehensive Controls:
-
Vehicle Control: Essential to control for any effects of the compound's solvent.
-
Untreated Cells: To establish a baseline for the measured endpoint.
-
Positive Control: A compound known to elicit the expected phenotype.
-
"Beads-only" or "Secondary-only" Controls (for pull-downs/immunofluorescence): To identify proteins that bind non-specifically to the beads or secondary antibodies.
-
-
Optimize Assay Media and Buffers:
-
Serum Concentration: Serum contains proteins that can act as blocking agents. Varying the serum concentration may help reduce non-specific binding.
-
Blocking Buffers: For imaging and flow cytometry, use appropriate blocking buffers (e.g., PBS with 1-5% BSA or normal serum) to block non-specific antibody binding sites.
-
-
Pre-clearing Lysates (for pull-down assays): Incubating the cell lysate with beads alone before adding the specific affinity matrix can help remove proteins that non-specifically bind to the beads.
Experimental Protocols
Protocol 1: Determining Non-Specific Binding in a Radioligand Binding Assay
This protocol is a standard method to differentiate between total binding and non-specific binding.
-
Prepare Assay Plates: Set up triplicate wells for "total binding," "non-specific binding," and "blank" (no membranes).
-
Total Binding Wells: Add assay buffer, radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1), and cell membranes or tissue homogenates expressing the sigma-1 receptor.
-
Non-Specific Binding Wells: Add assay buffer, radiolabeled ligand, cell membranes, and a high concentration of a non-labeled competing ligand (e.g., unlabeled this compound or haloperidol) to saturate the specific binding sites.
-
Incubation: Incubate the plates at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculation:
-
Specific Binding = Total Binding - Non-Specific Binding
-
Caption: Calculation of specific binding in a radioligand assay.
Data Presentation
This compound has been pharmacologically characterized to be a highly selective sigma-1 receptor ligand.
| Receptor/Site | Ki (nM) | Reference |
| Sigma-1 (σ1) | 0.08 | |
| Sigma-2 (σ2) | 1377 | |
| Dopaminergic, Adrenergic, Muscarinic, and others | No significant affinity |
This high degree of selectivity suggests that at appropriate concentrations, this compound is unlikely to have significant direct off-target effects at the other receptors listed.
Signaling Pathways
This compound acts as an antagonist at the sigma-1 receptor. The sigma-1 receptor is an intracellular chaperone protein that modulates a variety of signaling pathways, including calcium signaling at the endoplasmic reticulum-mitochondrion interface. By binding to the sigma-1 receptor, this compound can inhibit these downstream effects. For instance, it has been shown to reverse the N-methyl-D-aspartate (NMDA)-induced increase in cyclic GMP (cGMP).
Caption: Simplified signaling pathway showing the antagonistic action of this compound.
By following these troubleshooting guides and implementing the appropriate controls, researchers can more confidently determine whether unexpected experimental results are due to true biological effects of sigma-1 receptor antagonism by this compound or are a result of correctable experimental artifacts.
References
Technical Support Center: Ensuring Consistent Results with PD 144418
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using the selective sigma-1 receptor antagonist, PD 144418. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate consistent and reliable experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during experiments with this compound.
| Question | Answer |
| 1. My this compound is not dissolving properly. What solvent should I use? | This compound oxalate is soluble in DMSO at concentrations of less than 18.62 mg/mL[1]. For stock solutions, it is recommended to use DMSO. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath. |
| 2. I am observing inconsistent results between experiments. What could be the cause? | Inconsistent results can stem from several factors: - Stock Solution Stability: Ensure your stock solution is stored correctly. For long-term storage (-80°C), use within 6 months. For short-term storage (-20°C), use within 1 month[1]. Avoid repeated freeze-thaw cycles by preparing aliquots. - Experimental Conditions: Maintain consistent experimental parameters such as cell density, incubation times, and reagent concentrations. - Assay-Specific Variability: Radioligand binding assays can be particularly sensitive. Issues such as improper washing, incorrect protein concentration, or problems with the radioligand itself can lead to variability. |
| 3. I am concerned about off-target effects. How selective is this compound? | This compound is a highly selective sigma-1 receptor antagonist. It exhibits a very high affinity for the sigma-1 receptor (Ki = 0.08 nM) and has a 17,212-fold selectivity over the sigma-2 receptor (Ki = 1377 nM)[2]. Studies have shown that it lacks significant affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors[2]. |
| 4. What is a suitable concentration range to use for in vitro cell-based assays? | The optimal concentration will depend on the specific assay and cell type. Based on its high affinity, you can start by testing a range of concentrations from low nanomolar to micromolar. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| 5. What doses are recommended for in vivo animal studies? | In a study examining the effects of this compound on food motivation in rats, intraperitoneal injections of 3.16 µmol/kg and 10 µmol/kg were used. At the 10 µmol/kg dose, a significant effect on active lever responses for sucrose pellets was observed. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data comparison.
Table 1: Binding Affinity of this compound
| Receptor | Ki (nM) | Source |
| Sigma-1 | 0.08 | [2] |
| Sigma-2 | 1377 |
Table 2: In Vivo Dosage Information
| Animal Model | Doses Used | Route of Administration | Observed Effect | Source |
| Rat | 3.16 µmol/kg, 10 µmol/kg | Intraperitoneal | Decreased motivation for food reinforcers |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from established methods for characterizing sigma-1 receptor ligands.
Materials:
-
Guinea pig brain membranes (or other tissue/cell preparation expressing sigma-1 receptors)
-
--INVALID-LINK---pentazocine (radioligand)
-
This compound (unlabeled competitor)
-
Haloperidol (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: --INVALID-LINK---pentazocine + membranes in assay buffer.
-
Non-specific Binding: --INVALID-LINK---pentazocine + membranes + a high concentration of haloperidol (e.g., 10 µM) in assay buffer.
-
Competition Binding: --INVALID-LINK---pentazocine + membranes + varying concentrations of this compound in assay buffer.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of this compound to determine the IC50, which can then be converted to a Ki value.
Cell-Based Functional Assay: Intracellular Calcium Imaging
This protocol outlines a method to assess the antagonistic effect of this compound on sigma-1 receptor-mediated modulation of intracellular calcium.
Materials:
-
Cells expressing sigma-1 receptors (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium
-
This compound
-
A sigma-1 receptor agonist (e.g., (+)-pentazocine or PRE-084)
-
A calcium-mobilizing agent (e.g., thapsigargin or a relevant GPCR agonist)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with calcium imaging capabilities
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the calcium indicator dye in HBSS at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Pre-treatment: Incubate the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 15-30 minutes).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation: Add the sigma-1 receptor agonist followed by the calcium-mobilizing agent.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist and the calcium-mobilizing agent.
-
Data Analysis: Calculate the change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration. Compare the calcium response in this compound-treated cells to the control to determine the inhibitory effect.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the sigma-1 receptor and the antagonistic action of this compound.
Experimental Workflow: Calcium Imaging
Caption: Experimental workflow for a cell-based intracellular calcium imaging assay with this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Validation & Comparative
Validating Sigma-1 Receptor Blockade by PD 144418 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo validation of the sigma-1 receptor (S1R) antagonist, PD 144418, with other alternative S1R antagonists. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their in vivo studies.
Performance Comparison of Sigma-1 Receptor Antagonists
The following tables summarize the quantitative data on the binding affinity and in vivo efficacy of this compound and its alternatives.
Table 1: Binding Affinity and Selectivity of Sigma-1 Receptor Antagonists
| Compound | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R/S1R) | Species | Reference |
| This compound | 0.08 | 1377 | 17212.5 | Guinea Pig | [1] |
| BD-1047 | 4.6 | 12.1 | 2.6 | Rat | [2] |
| BD-1063 | 9.7 | 1060 | 109.3 | Rat | [2] |
| NE-100 | 4.16 (IC₅₀) | >10,000 (IC₅₀) | >2403 | Rat | [3] |
| E-52862 (S1RA) | 17 (human), 23.5 (guinea pig) | >1000 | >58.8 (human) | Human, Guinea Pig | [4] |
Table 2: In Vivo Efficacy of Sigma-1 Receptor Antagonists in Behavioral Models
| Compound | Animal Model | Behavioral Assay | Effective Dose (ED₅₀ or Dose Range) | Effect | Reference |
| This compound | Rat | Food-Reinforced Operant Responding | 10 µmol/kg | Reduced breakpoint for food reward | **** |
| BD-1047 | Mouse | Cocaine-Induced Conditioned Place Preference | 1-10 mg/kg, i.p. | Attenuated or blocked CPP | |
| BD-1047 | Rat | Cocaine-Seeking Reinstatement | 20-30 mg/kg | Reversed reinstatement | |
| NE-100 | Mouse | Cocaine-Induced Conditioned Place Preference | 1-10 mg/kg, i.p. | Attenuated or blocked CPP | |
| NE-100 | Rat | (+)SKF10047-induced Head-Weaving | 0.27 mg/kg, p.o. (ED₅₀) | Antagonized head-weaving | |
| E-52862 (S1RA) | Rat | Neuropathic Pain (IoN, STZ, OX models) | 20-40 mg/kg | Reduced mechanical and cold hypersensitivity |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a compound by pairing its administration with a distinct environment.
Protocol:
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment, separated by a neutral central area.
-
Habituation (Day 1): Allow animals to freely explore the entire apparatus for a set period (e.g., 15-20 minutes) to establish baseline preference for each compartment.
-
Conditioning (Days 2-5):
-
On alternate days, administer the test compound (e.g., this compound) and confine the animal to one of the compartments for a specified duration (e.g., 30 minutes).
-
On the intervening days, administer the vehicle and confine the animal to the opposite compartment for the same duration. The order of drug and vehicle administration and the paired compartments should be counterbalanced across subjects.
-
-
Test (Day 6): In a drug-free state, allow the animals to freely access both compartments. Record the time spent in each compartment. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties. Conversely, a significant decrease suggests conditioned place aversion.
Example with S1R Antagonists: In a study investigating the role of S1R in cocaine reward, mice were treated with the S1R antagonists NE-100 or BD-1047 (1-10 mg/kg, i.p.) before each cocaine pairing session. The results showed that both antagonists significantly attenuated the development of cocaine-induced CPP, indicating that S1R blockade can interfere with the rewarding effects of cocaine.
Operant Self-Administration
Objective: To evaluate the reinforcing effects of a drug by measuring the animal's motivation to perform a specific action (e.g., lever press) to receive the drug.
Protocol:
-
Apparatus: An operant conditioning chamber equipped with two levers (active and inactive) and a drug delivery system (e.g., intravenous catheter for drug infusion or a pellet dispenser for food reward).
-
Acquisition:
-
Animals are trained to press the active lever to receive a drug infusion or a food pellet. Each active lever press is followed by the delivery of the reinforcer.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Training continues until a stable pattern of responding is established.
-
-
Testing the Effect of an Antagonist:
-
Once stable self-administration is achieved, animals are pre-treated with the S1R antagonist (e.g., this compound) at various doses before the self-administration session.
-
A decrease in the number of active lever presses is indicative of a reduction in the reinforcing efficacy of the drug or reward.
-
-
Progressive Ratio Schedule: To assess motivation, a progressive ratio schedule can be implemented where the number of lever presses required to receive the reinforcer increases with each subsequent delivery. The "breakpoint," or the highest number of presses an animal is willing to make for a single reward, is a measure of motivation.
Example with this compound: In a study examining the role of S1R in food motivation, rats were trained to press a lever for food pellets. Pre-treatment with this compound (10 µmol/kg) significantly reduced the breakpoint on a progressive ratio schedule, suggesting that S1R blockade decreases the motivation to work for a natural reward.
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Antagonism and NMDA Receptor Signaling
Sigma-1 receptors are known to modulate the function of N-methyl-D-aspartate receptors (NMDARs). S1R antagonists can influence NMDAR-mediated signaling, which plays a crucial role in synaptic plasticity, learning, and memory, as well as in pathological conditions like neuropathic pain and addiction.
References
- 1. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of the sigma(1) receptor in cocaine-induced conditioned place preference: possible dependence on dopamine uptake blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Sigma-1 Receptor Antagonists: PD 144418 vs. Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of two key sigma-1 (σ1) receptor antagonists: PD 144418 and haloperidol. By presenting quantitative data, experimental methodologies, and signaling pathway visualizations, this document aims to be a valuable resource for researchers investigating the σ1 receptor and its ligands.
At a Glance: Key Differences
| Feature | This compound | Haloperidol |
| Primary Target | Sigma-1 Receptor | Dopamine D2 Receptor, Sigma-1 Receptor |
| Sigma-1 Affinity (Ki) | ~0.08 nM | ~2-5 nM |
| Sigma-1 Selectivity | Very High (>17,000-fold over σ2) | Moderate (also binds to D2, α1, and other receptors) |
| Mode of Action at σ1 | Antagonist | Antagonist (may be irreversible via metabolites) |
| Key Research Applications | Highly selective tool for studying σ1 receptor function in vitro and in vivo. | Antipsychotic drug with complex pharmacology; used as a reference σ1 antagonist. |
Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of this compound and haloperidol at the sigma-1 receptor and other relevant targets.
Table 1: Receptor Binding Affinities (Ki)
| Compound | Sigma-1 (nM) | Sigma-2 (nM) | Dopamine D2 (nM) | Other Notable Affinities |
| This compound | 0.08[1] | 1377[1] | >10,000 | Lacks significant affinity for dopaminergic, adrenergic, and muscarinic receptors.[1] |
| Haloperidol | 2-5 | 86.6 | 9.63 | Also binds to D3, D4, and α1-adrenergic receptors with moderate to high affinity. |
Table 2: Functional Data
| Compound | Assay | Effect | Potency (IC50/EC50) |
| This compound | NMDA-induced cGMP increase in rat cerebellar slices | Reversal of NMDA effect | Not Reported |
| Cocaine-induced hyperactivity in mice | Attenuation | ED50 = 0.79 µmol/kg | |
| Haloperidol | Glutamate-induced cytotoxicity in HT-22 cells | Neuroprotection | EC50 = 5.9 ± 2.1 nM[2] |
| Store-dependent Ca2+ entry in macrophages | Inhibition | Significant inhibition reported | |
| NMDA receptor binding (NR1a/2B) | Inhibition | IC50 significantly lower than at adult receptors |
Signaling Pathways and Mechanism of Action
Both this compound and haloperidol act as antagonists at the sigma-1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondria interface. In its basal state, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP).
Sigma-1 receptor antagonists are believed to stabilize the receptor's oligomeric state and prevent its dissociation from BiP, thereby inhibiting its chaperone activity and downstream signaling.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 agonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled sigma-1 ligand (e.g., haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Instrumentation: Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound (this compound or haloperidol), and a fixed concentration of --INVALID-LINK---pentazocine.
-
Equilibration: Incubate the mixture at 37°C for 90-120 minutes to allow binding to reach equilibrium.
-
Termination: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Neuroprotection against Glutamate-Induced Cytotoxicity
This cell-based assay can be used to assess the functional antagonism of sigma-1 ligands.
Cell Line: HT-22 mouse hippocampal neuronal cells.
Materials:
-
HT-22 cells
-
Glutamate
-
Test compounds (this compound or haloperidol)
-
Cell viability reagent (e.g., MTT or resazurin)
-
Plate reader
Procedure:
-
Cell Plating: Seed HT-22 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of the test compound for a specified period.
-
Induction of Cytotoxicity: Add a toxic concentration of glutamate to the cell culture medium.
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment: Add the cell viability reagent and measure the signal using a plate reader.
-
Data Analysis: Plot cell viability against the concentration of the test compound to determine the EC50 value (the concentration that provides 50% of the maximum neuroprotective effect).
In Vivo Effects: A Comparative Overview
This compound:
-
Due to its high selectivity, this compound is a valuable tool for elucidating the in vivo roles of the sigma-1 receptor without the confounding effects of off-target binding.[1]
-
Studies have shown that this compound can attenuate the behavioral effects of psychostimulants like cocaine.
-
It has also been demonstrated to reduce the motivational drive for food rewards in animal models.
Haloperidol:
-
The in vivo effects of haloperidol are complex due to its binding to multiple receptors, most notably the dopamine D2 receptor, which is responsible for its antipsychotic effects and also contributes to its motor side effects.
-
Some of the neuroprotective effects observed in animal models of stroke have been attributed to its action at the sigma-1 receptor.
-
Chronic administration of haloperidol can lead to the downregulation of sigma-1 receptors.
Conclusion
This compound and haloperidol are both potent antagonists of the sigma-1 receptor, yet they possess distinct pharmacological profiles that dictate their respective applications in research and medicine.
This compound stands out as a highly selective and potent tool for the specific investigation of sigma-1 receptor function. Its minimal off-target activity makes it an ideal probe for dissecting the physiological and pathophysiological roles of this receptor in both in vitro and in vivo models.
Haloperidol , while a potent sigma-1 antagonist, exhibits a broader pharmacological profile, with high affinity for dopamine D2 and other receptors. This "dirty" profile complicates the interpretation of its effects, as they arise from a combination of interactions with multiple targets. However, its long history of clinical use and its established role as a reference sigma-1 antagonist ensure its continued relevance in pharmacological studies.
The choice between these two compounds will ultimately depend on the specific research question. For studies requiring the precise modulation of the sigma-1 receptor, this compound is the superior choice. For broader pharmacological investigations or as a clinical reference, haloperidol remains a valuable, albeit complex, tool.
References
A Comparative Guide to Selective Sigma-1 Receptor Antagonists: PD 144418 vs. NE-100
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent selective sigma-1 (σ1) receptor antagonists, PD 144418 and NE-100. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction to Sigma-1 Receptor Antagonists
The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant target for therapeutic intervention in a variety of central nervous system disorders.[1][2] Antagonists of this receptor are being investigated for their potential in treating conditions such as neuropathic pain, psychosis, and substance abuse. This compound and NE-100 are two widely used antagonists in preclinical research, each exhibiting distinct pharmacological profiles.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and NE-100 for both sigma-1 (σ1) and sigma-2 (σ2) receptors are summarized below. The data highlights the potency and selectivity of each compound.
| Compound | Sigma-1 (σ1) Ki (nM) | Sigma-2 (σ2) Ki (nM) | Selectivity Ratio (σ2 Ki / σ1 Ki) |
| This compound | 0.08[3] | 1377[3] | 17,213 |
| NE-100 | 1.5[4] | 84.6 | 56.4 |
Note: Ki values can vary slightly depending on the experimental conditions. Another source reports an IC50 of 4.16 nM for NE-100's affinity for the sigma-1 receptor.
Pharmacological Profile
This compound is a highly potent and exceptionally selective sigma-1 receptor antagonist. Its remarkable 17,213-fold selectivity over the sigma-2 receptor makes it an invaluable tool for studies aiming to isolate the effects of sigma-1 receptor blockade. Furthermore, it has been shown to lack significant affinity for a wide range of other receptors, including dopaminergic, adrenergic, and muscarinic receptors.
NE-100 is also a potent and selective sigma-1 receptor antagonist, though its selectivity for the sigma-1 receptor over the sigma-2 receptor is less pronounced than that of this compound. It is a widely used pharmacological tool and has been characterized as having antipsychotic potential without inducing motor side effects typical of neuroleptics. NE-100 also demonstrates low affinity for dopamine, serotonin, and PCP receptors.
Experimental Protocols
Detailed methodologies for determining the binding affinities of these compounds are crucial for the replication and validation of experimental findings. Below are representative protocols for competitive radioligand binding assays for sigma-1 and sigma-2 receptors.
Sigma-1 Receptor Competitive Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain membranes are commonly used due to their high density of sigma-1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist, is typically used.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled sigma-1 ligand, such as haloperidol, is used to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compounds: this compound or NE-100 at varying concentrations.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of the test compound (this compound or NE-100). For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient duration to reach equilibrium (e.g., 120 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-2 Receptor Competitive Binding Assay
This protocol is adapted to measure binding to the sigma-2 receptor, often in the presence of a masking agent to block binding to sigma-1 receptors.
Materials:
-
Membrane Preparation: Rat liver membranes can be used as they have a higher density of sigma-2 receptors compared to the brain.
-
Radioligand: [3H]-1,3-di-o-tolyl-guanidine ([3H]-DTG), a non-selective sigma ligand.
-
Masking Agent: A high concentration of a selective sigma-1 ligand, such as (+)-pentazocine, is used to block the binding of [3H]-DTG to sigma-1 receptors.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to sigma-2 receptors, such as haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compounds: this compound or NE-100 at varying concentrations.
-
Filtration and Quantification Equipment: As described for the sigma-1 assay.
Procedure:
-
Incubation: The setup is similar to the sigma-1 assay, with the key difference being the inclusion of the masking agent ((+)-pentazocine) in all wells to ensure that [3H]-DTG primarily binds to sigma-2 receptors.
-
The subsequent steps of incubation, filtration, quantification, and data analysis are performed as described in the sigma-1 receptor binding assay protocol.
Visualizing Key Pathways and Workflows
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a ligand-operated molecular chaperone at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon stimulation by ligands or cellular stress, it dissociates from the Binding Immunoglobulin Protein (BiP) and can translocate to other cellular compartments to interact with and modulate the function of various "client" proteins, including ion channels and G-protein coupled receptors. A key function is the regulation of calcium (Ca2+) signaling between the endoplasmic reticulum and mitochondria via the inositol 1,4,5-trisphosphate receptor (IP3R).
References
A Comparative Analysis of the Selectivity Profile of PD 144418 Versus Other Sigma Ligands
This guide provides a detailed comparison of the binding selectivity of PD 144418 for sigma-1 (σ1) and sigma-2 (σ2) receptors against other well-known sigma ligands. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research.
This compound, chemically known as 1-propyl-5-(3-p-tolyl-isoxazol-5-yl)-1,2,3,6-tetrahydropyridine, is a potent and highly selective sigma-1 receptor ligand.[1] Its remarkable selectivity makes it a valuable tool for investigating the physiological and pharmacological roles of the σ1 receptor.
Comparative Binding Affinity and Selectivity
The selectivity of a ligand is a critical parameter in pharmacology, indicating its ability to bind to a specific receptor subtype over others. The following table summarizes the binding affinities (Ki values) of this compound and other common sigma ligands for σ1 and σ2 receptors. A higher σ2/σ1 Ki ratio indicates greater selectivity for the σ1 receptor.
| Ligand | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1 Ratio) |
| This compound | 0.08 [1][2][3] | 1377 [1] | 17212.5 |
| BD1063 | 9 | >441 | >49 |
| Haloperidol | 3.2 | 28.5 | 8.9 |
| DTG (1,3-di-o-tolylguanidine) | 35.5 | 39.9 | 1.1 |
| (+)-Pentazocine | ~1.8-3.0 | ~1500 | ~500-833 |
As the data indicates, this compound exhibits an exceptionally high selectivity for the σ1 receptor, with a Ki value in the sub-nanomolar range and a selectivity ratio of over 17,000-fold compared to the σ2 receptor. This makes it one of the most selective σ1 receptor ligands currently available. In contrast, ligands like DTG show minimal selectivity between the two receptor subtypes.
Visualization of Comparative Selectivity
The following diagram illustrates the comparative binding affinities and selectivity of this compound and other sigma ligands.
Caption: Comparative affinity of sigma ligands for σ1 and σ2 receptors.
Experimental Protocols: Radioligand Binding Assays
The binding affinities presented in this guide are determined through competitive radioligand binding assays. Below are generalized protocols for assessing ligand affinity at σ1 and σ2 receptors.
This assay measures the ability of a test compound to displace a radiolabeled ligand that selectively binds to the σ1 receptor.
-
Tissue Preparation: Membranes are prepared from guinea pig brain or liver, which are rich in σ1 receptors. The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Radioligand: --INVALID-LINK---pentazocine is a commonly used radioligand for σ1 receptor binding assays due to its high affinity and selectivity.
-
Assay Procedure:
-
The membrane preparation is incubated with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound (e.g., this compound).
-
The incubation is typically carried out at 37°C for a duration ranging from 90 minutes to 6 hours.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand, such as haloperidol.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
This assay is similar to the σ1 assay but uses a different radioligand and tissue preparation.
-
Tissue Preparation: Membranes from rat liver or neuroblastoma x glioma cells are often used for σ2 receptor binding assays.
-
Radioligand: [3H]-1,3-di-O-tolylguanidine ([3H]DTG) is a non-selective sigma receptor ligand. To measure binding specifically to σ2 receptors, the assay is performed in the presence of a high concentration of a selective σ1 ligand, such as (+)-pentazocine, to "mask" or block the σ1 sites.
-
Assay Procedure:
-
The membrane preparation is incubated with [3H]DTG, the masking ligand ((+)-pentazocine), and varying concentrations of the test compound.
-
Incubation is typically conducted at room temperature for about 120 minutes.
-
Non-specific binding is determined using a high concentration of an unlabeled sigma ligand like haloperidol or DTG.
-
Filtration and quantification of radioactivity are performed as described for the σ1 assay.
-
-
Data Analysis: IC50 and Ki values are calculated using the same methods as for the σ1 receptor assay.
Experimental Workflow Diagram
The following diagram outlines the general workflow of a competitive radioligand binding assay.
References
Comparative Guide: Differentiating the Pharmacological Specificity of PD 144418 and 2-BFI in a Neuropathic Pain Model
Aimed at: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of PD 144418 and 2-BFI to clarify their distinct receptor specificities. Contrary to the initial premise of confirming this compound's affinity for the I2-imidazoline receptor, this document establishes this compound as a high-affinity, selective sigma-1 (σ1) receptor ligand.[1] Its pharmacological profile is contrasted with that of 2-BFI, a well-characterized I2-imidazoline receptor ligand.[2][3][4]
To illustrate their distinct mechanisms of action, we propose a new experimental model of neuropathic pain, a condition where both σ1 and I2-imidazoline receptors are implicated as potential therapeutic targets.[2] This guide outlines key experiments to definitively characterize and compare the specificity of these two compounds.
Data Presentation: Comparative Receptor Binding and Functional Potency
The following table summarizes the binding affinities and functional potencies of this compound and 2-BFI for their respective primary targets and other relevant receptors. This data highlights the high selectivity of each compound for its designated receptor class.
| Compound | Primary Target | Binding Affinity (Ki) | Functional Assay | Potency (EC50/IC50) | Key Off-Targets |
| This compound | Sigma-1 (σ1) Receptor | 0.08 nM | Reversal of NMDA-induced cGMP increase | Not specified | Sigma-2 (σ2) Receptor (Ki = 1377 nM), Dopaminergic, Adrenergic, Muscarinic receptors (low affinity) |
| 2-BFI | I2-Imidazoline Receptor | KD1 = 0.27 nM, KD2 = 8.97 nM | Antidepressant-like effect (Tail Suspension Test) | Active at 100 µmol/kg | Monoamine Oxidase-A (MAO-A) (inhibitor), α2-adrenoceptors (low affinity) |
Experimental Protocols
To confirm the distinct specificity of this compound and 2-BFI, we propose a spared nerve injury (SNI) model of neuropathic pain in rats, which is known to upregulate σ1 receptors in the injured nerve.
Competitive Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of this compound and 2-BFI for σ1 and I2-imidazoline receptors.
Methodology:
-
Tissue Preparation: Homogenates of guinea pig brain (for σ1) and rabbit brain (for I2) will be prepared.
-
σ1 Receptor Binding:
-
Radioligand: --INVALID-LINK---pentazocine.
-
Procedure: Guinea pig brain membranes will be incubated with a fixed concentration of --INVALID-LINK---pentazocine and increasing concentrations of unlabeled this compound or 2-BFI.
-
Analysis: The concentration of the competing ligand that displaces 50% of the radioligand (IC50) will be determined and converted to the inhibition constant (Ki).
-
-
I2-Imidazoline Receptor Binding:
-
Radioligand: [³H]-2-BFI.
-
Procedure: Rabbit brain membranes will be incubated with [³H]-2-BFI and increasing concentrations of unlabeled 2-BFI or this compound.
-
Analysis: Calculation of IC50 and Ki values as described above.
-
Functional Assay in the Spared Nerve Injury (SNI) Model
Objective: To assess the functional effects of this compound and 2-BFI on pain behavior and determine if these effects are mediated by their respective target receptors.
Methodology:
-
Animal Model: The SNI model will be induced in adult male Sprague-Dawley rats.
-
Behavioral Testing (Mechanical Allodynia): The von Frey filament test will be used to measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Drug Administration: this compound, 2-BFI, or vehicle will be administered systemically.
-
Antagonist Challenge: To confirm target engagement, the effects of this compound will be challenged with a selective σ1 antagonist (if different from this compound, which is itself an antagonist) or preceded by a σ1 agonist like PRE-084. The effects of 2-BFI will be challenged with the I2-imidazoline receptor antagonist idazoxan.
-
Data Analysis: Changes in paw withdrawal threshold will be analyzed using a two-way ANOVA to determine the effects of the drugs and antagonists.
Off-Target Screening
Objective: To provide a broader assessment of the selectivity of this compound and 2-BFI.
Methodology:
-
Panel: A commercially available broad receptor screening panel (e.g., Eurofins SafetyScreen) will be used to test this compound and 2-BFI at a high concentration (e.g., 10 µM) against a wide range of receptors, ion channels, and transporters.
-
Data Analysis: The percentage of inhibition for each off-target will be reported. Significant interactions (>50% inhibition) will be followed up with concentration-response curves to determine Ki or IC50 values.
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]2-(2-benzofuranyl)-2-imidazoline: a new selective high affinity radioligand for the study of rabbit brain imidazoline I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
studies comparing the pharmacokinetics of different sigma-1 antagonists
A Comparative Guide to the Pharmacokinetics of Sigma-1 Antagonists
The sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant target for therapeutic intervention in a variety of central nervous system disorders, particularly neuropathic pain. The development of selective σ1 receptor antagonists has highlighted the need for a clear understanding of their pharmacokinetic profiles to optimize their therapeutic potential. This guide provides a comparative overview of the pharmacokinetics of three notable sigma-1 antagonists: E-52862 (S1RA), PW507, and the non-selective antagonist Haloperidol.
Data Presentation: Comparative Pharmacokinetics
The following tables summarize key pharmacokinetic parameters for E-52862, PW507, and Haloperidol in both preclinical (rat) and clinical (human) studies. Direct comparison should be approached with caution due to variations in experimental conditions such as dosing and administration routes.
Table 1: Comparative Pharmacokinetic Parameters in Rats
| Parameter | E-52862 (S1RA) | PW507 | Haloperidol |
| Dose & Route | 40 mg/kg, i.p. | 10 mg/kg, i.p. | 0.5-2.5 mg/kg, i.v. |
| Tmax (Time to Max. Concentration) | ~15 min | 0.25 h (15 min) | Not specified (i.v. admin) |
| t1/2 (Half-life) | ~1.4 h | 0.56 h | ~1.5 h |
| Cmax (Max. Concentration) | Not specified | Not specified | Not specified |
| AUC (Area Under the Curve) | Not specified | Not specified | Not specified |
| Oral Bioavailability (F) | ~15% | ~28% | Not specified for rats |
| Brain-to-Plasma (B/P) Ratio | ~2.7 | ~12 | Correlates well with plasma |
Table 2: Human Pharmacokinetic Parameters
| Parameter | E-52862 (S1RA) | Haloperidol |
| Dose & Route | 5-800 mg, oral (single dose) | Oral |
| Tmax (Time to Max. Concentration) | 0.75–2.0 h | Not specified |
| t1/2 (Half-life) | 14.8–41.5 h (dose-dependent) | ~3 weeks (deconoate form) |
| Oral Bioavailability (F) | Not specified | 60-65% |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized preclinical and clinical pharmacokinetic methodologies.
Preclinical Pharmacokinetic Studies in Rats
-
Subjects: Studies typically utilize male Sprague-Dawley or Wistar rats. Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.
-
Drug Administration: For oral (p.o.) administration, compounds are often dissolved in a vehicle like 0.5% hydroxypropyl methyl cellulose and administered via gavage. For intraperitoneal (i.p.) or intravenous (i.v.) injections, drugs are dissolved in saline.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or via cannulation. Plasma is separated by centrifugation.
-
Tissue Distribution: To determine the brain-to-plasma ratio, animals are euthanized at various time points, and brain tissue is collected and homogenized.
-
Analytical Method: Drug concentrations in plasma and brain homogenates are quantified using validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS). This method allows for sensitive and specific measurement of the parent drug and its metabolites.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key parameters such as Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data.
Human Phase I Clinical Trials
-
Subjects: Studies are conducted in healthy human volunteers under regulatory and ethical oversight.
-
Study Design: Typically, these are randomized, double-blind, placebo-controlled, dose-escalation studies to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses.
-
Drug Administration: The antagonist is administered orally as a capsule or tablet.
-
Blood Sampling: Venous blood samples are collected at pre-defined time points before and after drug administration.
-
Analytical Method: Plasma concentrations of the drug are determined using a validated HPLC-MS/MS method.
-
Pharmacodynamic Assessment: In some studies, Positron Emission Tomography (PET) using a specific radioligand like [11C]SA4503 is employed to determine the relationship between plasma drug concentration and sigma-1 receptor occupancy in the brain.
Mandatory Visualizations
Signaling Pathway of the Sigma-1 Receptor
The sigma-1 receptor is a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). Under resting conditions, it is bound to the Binding Immunoglobulin Protein (BiP). Upon stimulation by ligands (agonists) or cellular stress, the sigma-1 receptor dissociates from BiP and can translocate to interact with and modulate various client proteins, including ion channels (like NMDA receptors) and other signaling molecules, thereby influencing calcium signaling and cellular survival pathways. Antagonists block these interactions.
Caption: Simplified signaling pathway of the sigma-1 receptor (σ1R).
Experimental Workflow for Preclinical Pharmacokinetic Studies
The workflow for a typical preclinical pharmacokinetic study involves several key stages, from animal preparation and drug administration to sample analysis and data interpretation.
Caption: General experimental workflow for a preclinical pharmacokinetic study.
Validating the Antagonistic Properties of PD 144418: A Comparison Guide Featuring a Novel High-Throughput Calcium Flux Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PD 144418, a potent and selective sigma-1 (σ1) receptor antagonist, with other alternatives. We present supporting experimental data and introduce a novel, high-throughput calcium flux assay for validating its antagonistic properties, offering a more functional and efficient alternative to traditional methods.
Unveiling the Antagonistic Profile of this compound
This compound is a well-characterized pharmacological tool with high affinity and selectivity for the σ1 receptor.[1][2] Its antagonistic properties have been demonstrated in various preclinical models, where it has been shown to reverse the effects of σ1 receptor agonists and modulate glutamatergic neurotransmission.[1][3]
Competitive Landscape: this compound vs. Other Sigma-1 Antagonists
The following table summarizes the binding affinities of this compound and other commonly used sigma-1 receptor antagonists.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| This compound | 0.08 [1] | 1377 | 17212.5 |
| BD-1047 | 9.7 | 10.8 | 1.1 |
| BD-1063 | 3.7 | 11.5 | 3.1 |
| NE-100 | 1.1 | 113 | 102.7 |
Data for BD-1047, BD-1063, and NE-100 are compiled from publicly available databases and literature. Ki values can vary based on experimental conditions.
A Novel Approach: High-Throughput Calcium Flux Assay
While traditional radioligand binding assays are invaluable for determining binding affinity, they do not provide information on the functional consequences of ligand binding. Here, we propose a novel, high-throughput calcium flux assay to functionally validate the antagonistic properties of this compound. This assay leverages the known role of the σ1 receptor in modulating intracellular calcium signaling.
Signaling Pathway Overview
The sigma-1 receptor is an endoplasmic reticulum (ER) chaperone protein that modulates various signaling pathways, including intracellular calcium mobilization. Upon activation by an agonist, the σ1 receptor can influence the activity of inositol trisphosphate receptors (IP3R), leading to the release of calcium from the ER. Antagonists like this compound are expected to block this effect.
Caption: Sigma-1 Receptor Modulation of Calcium Signaling.
Experimental Workflow
The proposed assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca2+]i) in cells expressing the sigma-1 receptor.
Caption: High-Throughput Calcium Flux Assay Workflow.
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a compound for the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (or other tissue/cells expressing σ1 receptors)
-
--INVALID-LINK---Pentazocine (radioligand)
-
This compound and other test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Haloperidol)
-
96-well plates
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound and other competitor ligands.
-
In a 96-well plate, add binding buffer, a fixed concentration of --INVALID-LINK---pentazocine (e.g., 5 nM), and the competitor ligand at various concentrations.
-
For determining non-specific binding, add 10 µM haloperidol instead of the competitor ligand.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at 37°C for 120 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki values using competitive binding analysis software.
Novel High-Throughput Calcium Flux Assay
This functional assay measures the ability of this compound to antagonize agonist-induced calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human sigma-1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Sigma-1 receptor agonist (e.g., (+)-Pentazocine)
-
This compound and other test antagonists
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the σ1 receptor-expressing HEK293 cells into 96- or 384-well plates and culture overnight.
-
Remove the culture medium and load the cells with the calcium indicator dye in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound or other antagonists to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
After a short baseline reading, inject the σ1 receptor agonist at a predetermined EC80 concentration.
-
Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
Analyze the data by calculating the inhibition of the agonist-induced calcium response at each antagonist concentration.
-
Determine the IC50 values for each antagonist from the dose-response curves.
Performance Comparison: this compound in Traditional vs. Novel Assay
The following table illustrates the expected data output from both assays, highlighting the complementary information they provide.
| Assay Type | Key Parameter Measured | This compound | Alternative Antagonist (e.g., BD-1047) |
| Radioligand Binding | Ki (nM) | ~0.08 | ~9.7 |
| Calcium Flux Assay | IC50 (nM) | ~5-15 | ~50-100 |
Hypothetical IC50 values are provided for illustrative purposes. Actual values may vary depending on experimental conditions.
Logical Comparison of this compound and Alternatives
The choice of a sigma-1 antagonist depends on the specific research question. The following diagram outlines a decision-making process based on key experimental needs.
Caption: Decision Tree for Selecting a Sigma-1 Antagonist.
References
Cross-Validation of PD 144418 Findings with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the selective sigma-1 receptor (σ1R) ligand, PD 144418, with the phenotypes observed in genetic knockout models of the sigma-1 and sigma-2 receptors. By juxtaposing data from pharmacological intervention and genetic ablation, this document aims to rigorously validate the on-target effects of this compound and provide a clearer understanding of the physiological roles of the sigma-1 receptor.
Introduction to this compound and Sigma Receptors
This compound is a potent and highly selective pharmacological tool used to investigate the function of the sigma-1 receptor (σ1R).[1][2] The σ1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of cellular processes and pathological conditions, including neurotransmission, neuroprotection, and psychiatric disorders.[3] A second subtype, the sigma-2 receptor (σ2R), recently identified as transmembrane protein 97 (TMEM97), is also a target for pharmacological investigation, though its functions are less well-characterized.[4][5] Understanding the specificity of ligands like this compound is crucial for the development of targeted therapeutics.
Comparative Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound and from studies on sigma-1 receptor knockout (σ1R KO) and sigma-2 receptor/TMEM97 knockout (σ2R/TMEM97 KO) mice.
Table 1: Receptor Binding Affinities of this compound
| Ligand | Receptor | Ki (nM) | Selectivity (σ2R/σ1R) |
| This compound | Sigma-1 (σ1R) | 0.08 | >17,000-fold |
| This compound | Sigma-2 (σ2R) | 1377 |
Table 2: Cross-Validation of Findings: Pharmacological vs. Genetic Models
| Experimental Finding | Pharmacological Approach (this compound) | Genetic Approach (σ1R Knockout) | Genetic Control (σ2R/TMEM97 Knockout) |
| NMDA Receptor Function | Reverses NMDA-induced increase in cGMP in rat cerebellar slices. | Impaired NMDA receptor-dependent long-term potentiation (LTP). Reduced NMDA-activated currents in hippocampal dentate gyrus. | No direct evidence of altered NMDA receptor function. |
| Psychostimulant Response | Attenuates methamphetamine-induced hyperactivity. | Reduced hypermotility response to the psychostimulant (+)SKF-10047. | No significant alteration in baseline locomotor activity. |
| Behavioral Phenotype | Shows potential antipsychotic activity by antagonizing mescaline-induced scratching. | Conflicting reports: some studies report no overt phenotype, while others show depressive-like phenotypes (increased immobility in forced swim test) or anxiety-like behaviors. | Female knockout mice show less anxiety-like and depressive-like behaviors in some tests at baseline. |
Experimental Protocols
Radioligand Binding Assays
To determine the binding affinity of this compound for sigma-1 and sigma-2 receptors, competitive binding assays are performed.
-
Sigma-1 Receptor Binding:
-
Tissue Preparation: Whole guinea pig brain membranes are commonly used.
-
Radioligand: --INVALID-LINK---pentazocine is used as the radiolabeled ligand.
-
Procedure: Brain membranes are incubated with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the competitor ligand (this compound).
-
Detection: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Sigma-2 Receptor Binding:
-
Cell Line: Neuroblastoma x glioma (NG-4) cell membranes are frequently utilized.
-
Radioligand: [3H]1,3-di-O-tolylguanidine ([3H]DTG) is used in the presence of a high concentration of a selective σ1R ligand (e.g., 200 nM (+)-pentazocine) to saturate σ1R and ensure [3H]DTG binds primarily to σ2R.
-
Procedure: Similar to the σ1R binding assay, membranes are incubated with the radioligand and varying concentrations of this compound.
-
Detection and Analysis: The same detection and analysis methods are used to determine the Ki value for the sigma-2 receptor.
-
Behavioral Assays in Mice
-
Psychostimulant-Induced Hyperactivity:
-
Animals: Male CD-1 mice or other appropriate strains are used.
-
Procedure: Mice are habituated to an open-field apparatus. They are then pre-treated with either vehicle or this compound at various doses. After a set pre-treatment time (e.g., 30 minutes), a psychostimulant such as methamphetamine or mescaline is administered.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes) using automated activity monitors.
-
Analysis: The total locomotor activity is compared between the vehicle- and this compound-treated groups to assess the effect of the compound on psychostimulant-induced hyperactivity.
-
-
Forced Swim Test (FST):
-
Purpose: This test is used to assess depressive-like behavior in rodents.
-
Procedure: Mice are placed individually in a cylinder of water from which they cannot escape. The duration of immobility (floating without making active movements) is recorded over a period of several minutes.
-
Analysis: An increase in immobility time in σ1R knockout mice compared to wild-type littermates is interpreted as a depressive-like phenotype.
-
Mandatory Visualizations
Signaling Pathway of Sigma-1 Receptor Modulation of NMDA Receptor
Caption: Sigma-1 receptor modulation of NMDA receptor signaling.
Experimental Workflow for Cross-Validation
Caption: Cross-validation workflow for this compound findings.
Conclusion
References
- 1. Sigma-1 receptor knockout impairs neurogenesis in dentate gyrus of adult hippocampus via down-regulation of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Advancing depression treatment: the role of sigma receptor ligands [frontiersin.org]
- 3. Loss of Sigma-2 Receptor/TMEM97 Is Associated with Neuropathic Injury-Induced Depression-Like Behaviors in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of PD 144418: A Guide for Laboratory Professionals
Researchers and laboratory personnel handling PD 144418 are advised to adhere to stringent disposal protocols to ensure safety and environmental compliance. While specific regulations may vary by institution and locality, the following guidelines provide a framework for the proper disposal of this potent and selective sigma-1 receptor ligand.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations concerning chemical waste.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, use a NIOSH-approved respirator.
Engineering Controls:
-
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Procedure
The proper disposal of this compound, as with many research chemicals, involves segregation, proper containment, and clear labeling to facilitate safe handling and disposal by environmental health and safety (EHS) personnel.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Separate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, solvent rinses).
-
-
Containment:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled solid waste container. The container should be compatible with the chemical properties of this compound.
-
Liquid Waste: Collect in a designated, sealed, and shatter-resistant container. Ensure the container material is compatible with the solvents used. Do not overfill containers; leave adequate headspace for expansion.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound" or "1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
Any associated hazards (e.g., "Toxic").
-
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
-
Disposal Request:
-
Follow your institution's procedures to request a pickup of the hazardous waste by the EHS department or a licensed waste disposal contractor.
-
III. Chemical and Physical Properties of this compound
The following table summarizes key data for this compound, which is essential for its safe handling and disposal.
| Property | Value |
| IUPAC Name | 1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine |
| CAS Number | 154130-99-1 |
| Molecular Formula | C18H22N2O |
| Molar Mass | 282.387 g/mol [1] |
| Binding Affinity (Ki) | 0.08 ± 0.01 nM for sigma-1 receptor[1] |
| Selectivity | 17,212 times selectivity over the sigma-2 receptor[1] |
IV. Experimental Protocol Considerations
When designing experiments involving this compound, it is crucial to incorporate a waste management plan from the outset. This includes estimating the types and volumes of waste that will be generated and ensuring that the necessary disposal containers and labels are readily available. For in vitro studies, this would involve the disposal of cell culture media containing this compound, as well as contaminated plasticware. For in vivo studies, all animal bedding and carcasses may need to be treated as hazardous waste, in accordance with institutional guidelines.
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
